4-Aminocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPMPPNHIACPD-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870966 | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-18-2, 17570-30-8 | |
| Record name | p-Aminocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2393-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-aminocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminocinnamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Scientific Journey of 4-Aminocinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocinnamic acid, a derivative of cinnamic acid, has emerged as a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the history, discovery, and scientific evolution of this compound. It details its synthesis, explores its physicochemical properties, and examines its diverse applications, with a particular focus on its role in drug development. This document consolidates key experimental protocols, quantitative data on its biological activities, and visual representations of its interactions with cellular signaling pathways to serve as an in-depth resource for the scientific community.
Introduction
This compound, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2][3][4][5] Its structure features a cinnamic acid backbone substituted with an amino group at the para (4-position) of the phenyl ring. This substitution pattern endows the molecule with unique chemical reactivity and biological properties, distinguishing it from its parent compound, cinnamic acid. It is a white to off-white crystalline solid and is sparingly soluble in water.[1] this compound has garnered considerable attention as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, its inherent antioxidant and antimicrobial properties have prompted investigations into its therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.[1]
History and Discovery
While a definitive, singular "discovery" of this compound is not well-documented in historical records, its synthesis is intrinsically linked to the development of condensation reactions in organic chemistry during the late 19th century. The advent of the Knoevenagel condensation, a reaction that facilitates the formation of α,β-unsaturated acids, provided a viable pathway for the synthesis of various cinnamic acid derivatives.[6][7] It is highly probable that this compound was first synthesized during this era of burgeoning synthetic organic chemistry, likely in the late 19th or early 20th century, as chemists began to explore the derivatization of aromatic aldehydes.
Early research into cinnamic acid and its derivatives focused on their natural occurrence and initial applications in the fragrance and flavor industries. However, the introduction of the amino group at the 4-position opened up new avenues for its use as a versatile chemical intermediate. Over the decades, its importance has grown, particularly within the pharmaceutical and materials science sectors.
Synthesis of this compound
The most prevalent and historically significant method for synthesizing this compound is the Knoevenagel condensation . This reaction typically involves the condensation of 4-aminobenzaldehyde with malonic acid in the presence of a basic catalyst.
General Experimental Protocol: Knoevenagel Condensation
A detailed protocol for a microwave-assisted green synthesis approach is provided below:
Materials:
-
4-aminobenzaldehyde
-
Malonic acid
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate (for recrystallization)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a 50 mL borosilicate beaker suitable for microwave irradiation, combine 4-aminobenzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (2.5 mmol), and potassium carbonate (2.5 mmol).[8]
-
Add 10 mL of distilled water to the mixture.[8]
-
Stir the mixture vigorously with a glass rod for approximately 5 seconds to ensure homogeneity.[8]
-
Place the beaker in a microwave oven and irradiate at 900 W for a predetermined time, monitoring the reaction progress using thin-layer chromatography (TLC).[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidify the solution with dilute HCl to precipitate the this compound.[8]
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.[8]
-
The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[8]
Physicochemical and Biological Properties
This compound exhibits a range of physicochemical and biological properties that underpin its utility in various applications.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2][4] |
| Molecular Weight | 163.17 g/mol | [2][4] |
| Melting Point | 170 °C | [2] |
| Boiling Point | 378.4 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Antimicrobial Activity (MIC) | ||
| Mycobacterium tuberculosis | 250–675 µM | [9] |
MIC: Minimum Inhibitory Concentration
Role in Drug Development and Biological Activity
Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities. The presence of the amino group in this compound modifies its biological profile, making it a valuable scaffold in drug discovery.
Antioxidant Activity
Cinnamic acid derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant activity is influenced by the substitution pattern on the aromatic ring.[10] While specific quantitative data for the antioxidant activity of this compound is not extensively detailed in the provided search results, the general antioxidant properties of cinnamic acids are well-established.[11][12][13][14]
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various microorganisms. Notably, it has shown inhibitory effects against Mycobacterium tuberculosis.[9] The mechanism of antimicrobial action for cinnamic acid derivatives can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.
Involvement in Signaling Pathways
Recent research has begun to elucidate the interaction of cinnamic acid derivatives with key cellular signaling pathways implicated in various diseases.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival.[15][16][17][18] Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Some cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB pathway, suggesting a potential mechanism for their anti-inflammatory effects.[19]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis.[20][21][22][23] Aberrant MAPK signaling is a hallmark of many cancers. Cinnamic acid derivatives have been investigated for their potential to modulate this pathway, offering a possible avenue for cancer therapy.[24]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]
- 10. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signalling by amino acid nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 24. 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of 4-Aminocinnamic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid (4-ACA) is a non-proteinogenic aromatic amino acid that serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its structure, featuring a cinnamic acid backbone with an amino group at the para-position, imparts unique chemical properties that are leveraged in drug design and material science. While native biosynthetic pathways for 4-ACA in plants are not yet fully elucidated, significant progress has been made in establishing heterologous production systems in microorganisms. This guide provides a comprehensive overview of a well-characterized engineered biosynthetic pathway for 4-ACA, offering insights into the enzymatic machinery, quantitative data, and detailed experimental protocols relevant to its production and study. This information is intended to be a valuable resource for researchers aiming to understand and potentially engineer this pathway in plant systems or optimize its production in microbial hosts.
Core Biosynthetic Pathway: An Engineered Route from Chorismate
The most clearly defined pathway for this compound biosynthesis is an engineered route that begins with chorismate, a key intermediate in the shikimate pathway, which is endogenous to plants. This engineered pathway involves a three-step enzymatic cascade to produce 4-ACA. The initial steps are analogous to the biosynthesis of p-aminobenzoic acid (PABA), followed by a final deamination step.
The key enzymes in this pathway are:
-
Aminodeoxychorismate Synthase (ADCS): This enzyme catalyzes the amination of chorismate to produce 4-amino-4-deoxychorismate (ADC). In many bacteria, ADCS is a heterodimeric complex of two proteins, PabA and PabB. PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia, which is then channeled to the PabB subunit. PabB catalyzes the addition of the amino group to chorismate. In some organisms, such as Streptomyces venezuelae, these two domains are fused into a single bifunctional enzyme, PapA.[1]
-
Aminodeoxychorismate Lyase (ADCL): This enzyme, also known as PabC, converts ADC to 4-aminophenylalanine (4-APhe) through the elimination of pyruvate and aromatization of the ring structure.[2][3]
-
Phenylalanine Ammonia-Lyase (PAL): In the final step, a PAL enzyme with broad substrate specificity is utilized to catalyze the non-oxidative deamination of 4-APhe to produce this compound and ammonia. The PAL from the yeast Rhodotorula glutinis (RgPAL) has been shown to be effective for this conversion.
The overall biosynthetic pathway is depicted below:
Quantitative Data
Quantitative understanding of enzyme kinetics and pathway efficiency is crucial for metabolic engineering and optimization. While data for the complete pathway leading to 4-ACA is still emerging, kinetic parameters for some of the key enzymes with their native substrates are available.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PabB (ADCS) | E. coli | Chorismate | - | - | - | [4] |
| RgPAL (PAL) | Rhodotorula glutinis | L-Phenylalanine | 609 | - | - | [5] |
| RgPAL (TAL) | Rhodotorula glutinis | L-Tyrosine | 13.3 | - | - | [5] |
Note: Specific kinetic data for RgPAL with 4-aminophenylalanine is not yet widely reported and represents a key area for future research. The Km values for PabB are reported in the context of a complex with PabA and are dependent on the concentration of the other substrate (glutamine or ammonia).
Table 2: Microbial Production of Cinnamic Acid Derivatives
| Product | Host Organism | Titer (mg/L) | Reference |
| Cinnamic Acid | Streptomyces lividans | 460 | [6] |
| p-Hydroxycinnamic Acid | Streptomyces lividans | 786 | [7] |
| Cinnamic Acid | Saccharomyces cerevisiae | 490 | [7] |
Note: These titers are for related cinnamic acid derivatives and provide a benchmark for potential production levels of 4-ACA in similar engineered microbial systems.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Expression and Purification of Recombinant Enzymes
Objective: To produce and purify the enzymes of the 4-ACA biosynthetic pathway (e.g., PapA, PapC, RgPAL) for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize the genes encoding PapA and PapC from Streptomyces venezuelae and PAL from Rhodotorula glutinis, with codon optimization for expression in E. coli.
-
Clone the synthesized genes into a suitable expression vector, such as pET28a, which incorporates an N-terminal His6-tag for affinity purification.
-
-
Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking to an OD600 of 0.6-0.8.[8]
-
Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[8]
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange of the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein in aliquots at -80°C.
-
Enzyme Activity Assays
A. Aminodeoxychorismate Synthase (ADCS) Assay
Objective: To determine the activity of ADCS by measuring the formation of ADC from chorismate and glutamine.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 1 mM L-glutamine, and 0.5 mM chorismate.
-
Enzyme Addition: Add a known amount of purified ADCS (or PabA and PabB complex) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.
-
Analysis: The formation of ADC can be monitored spectrophotometrically or by HPLC. For a coupled assay, the product of the subsequent lyase reaction (4-APhe or PABA) can be quantified.
B. Phenylalanine Ammonia-Lyase (PAL) Assay with 4-Aminophenylalanine
Objective: To determine the activity of PAL towards 4-aminophenylalanine by measuring the formation of this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 1 mL containing 100 mM Tris-HCl (pH 8.8) and 1-10 mM 4-aminophenylalanine.[9]
-
Enzyme Addition: Add a suitable amount of purified PAL enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[9]
-
Reaction Termination: Terminate the reaction by adding 50 µL of 4 M HCl.[9]
-
Analysis: Measure the formation of this compound by monitoring the increase in absorbance at a specific wavelength (to be determined empirically, likely around 300-320 nm) or by HPLC analysis.
HPLC Analysis of Pathway Intermediates and Product
Objective: To separate and quantify the substrate, intermediates, and final product of the 4-ACA biosynthetic pathway.
Protocol:
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation of all compounds.
-
Sample Preparation:
-
For in vitro enzyme assays, terminate the reaction and centrifuge to remove precipitated protein. Dilute the supernatant with the mobile phase.
-
For in vivo samples (e.g., from microbial cultures), extract the metabolites from the culture supernatant or cell lysate, clarify by centrifugation, and filter through a 0.22 µm filter.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of compounds at multiple wavelengths using the PDA detector to identify the optimal wavelength for each compound.
-
Quantify the compounds by comparing their peak areas to a calibration curve generated from authentic standards.
-
Signaling Pathways and Regulation
In native plant systems, the phenylpropanoid pathway is tightly regulated by various internal and external cues, such as developmental stage, light, nutrient availability, and pathogen attack. The expression of key biosynthetic genes, including PAL, is often transcriptionally regulated. While the engineered pathway described here is primarily designed for heterologous expression and may bypass some of the native regulatory networks, understanding these control mechanisms is crucial for engineering this pathway into a plant chassis.
For instance, the availability of the precursor chorismate is regulated by feedback inhibition of enzymes in the shikimate pathway by aromatic amino acids. Engineering the 4-ACA pathway in plants would require careful consideration of these native regulatory loops to ensure a sufficient supply of chorismate without depleting the pools for essential aromatic amino acids.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Pseudomonas aeruginosa 4-Amino-4-Deoxychorismate Lyase: Spatial Conservation of an Active Site Tyrosine and Classification of Two Types of Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminodeoxychorismate lyase - Wikipedia [en.wikipedia.org]
- 4. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Codon-Optimized Rhodotorula glutinis PAL Expressed in Escherichia coli With Enhanced Activities [frontiersin.org]
- 6. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Properties of 4-Aminocinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 4-Aminocinnamic acid, a molecule of significant interest in pharmaceutical and materials science. This document details ultraviolet-visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy characteristics. Experimental protocols for key analytical methods are also provided, alongside a visualization of its relevant biological pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits characteristic ultraviolet absorption arising from π-π* electronic transitions within its conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the amino group. The position of the maximum absorbance (λmax) is sensitive to the solvent environment.
Table 1: UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Solvent | λmax (nm) |
| This compound | Methanol | ~309 nm (estimated) |
| Cinnamic acid | Methanol | 275 nm, 279 nm |
| 4-Aminobenzoic acid | Acidic Mobile Phase | 194 nm, 226 nm, 278 nm[1] |
Note: The λmax for this compound is an estimation based on the typical bathochromic (red) shift observed with the addition of an amino group to the cinnamic acid chromophore.
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer should be used.
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Fill the reference cuvette with the solvent used for the sample.
-
Record a baseline spectrum with the solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the this compound solution.
-
Scan the absorbance from 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Fluorescence Spectroscopy
The fluorescence properties of this compound are of interest for its potential use as a molecular probe. The amino group generally enhances the fluorescence quantum yield compared to the parent cinnamic acid.
Table 2: Fluorescence Data for Related Compounds
| Compound | Excitation λ (nm) | Emission λ (nm) |
| 7-Amino-4-methylcoumarin | 341 | 441[2] |
Experimental Protocol: Fluorescence Spectroscopy
A general procedure for measuring the fluorescence spectrum of this compound is as follows:
-
Instrumentation: A calibrated spectrofluorometer is required.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Data Acquisition:
-
Record the absorption spectrum to determine the optimal excitation wavelength (usually the λmax).
-
Set the excitation wavelength and scan the emission spectrum over a relevant wavelength range (e.g., 320-500 nm).
-
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.
-
-
Data Analysis: Identify the excitation and emission maxima. For quantitative measurements, a calibration curve can be prepared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity and chemical environment of each proton and carbon atom.
Table 3: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (vinylic) | ~6.2 | d | ~15.8 |
| H-β (vinylic) | ~7.4 | d | ~15.8 |
| Aromatic H (ortho to -CH=CH) | ~7.5 | d | ~8.6 |
| Aromatic H (ortho to -NH₂) | ~6.6 | d | ~8.6 |
| -NH₂ | ~5.8 | br s | - |
| -COOH | ~12.0 | br s | - |
Note: The chemical shifts are approximate and based on typical values for similar structures in DMSO-d₆. The large coupling constant for the vinylic protons confirms the trans configuration.
Table 4: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-β (vinylic) | ~144 |
| C (ipso, attached to -NH₂) | ~152 |
| C (aromatic, ortho to -CH=CH) | ~130 |
| C (ipso, attached to -CH=CH) | ~125 |
| C (aromatic, ortho to -NH₂) | ~114 |
| C-α (vinylic) | ~116 |
Note: The chemical shifts are approximate and based on data for similar cinnamic acid derivatives.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Other experiments like DEPT can be performed for further structural elucidation.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 5: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |
| ~3050 | C-H stretch | Aromatic & Vinylic |
| 2950 - 2850 | C-H stretch | Aliphatic (if present) |
| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1630 | C=C stretch | Alkene |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1420 | O-H bend | Carboxylic Acid |
| ~1300 | C-N stretch | Aromatic Amine |
| ~980 | =C-H bend (out-of-plane) | trans-Disubstituted Alkene |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The software automatically performs a background subtraction. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. Strong Raman signals are often observed for non-polar bonds and symmetric vibrations.
Table 6: Expected Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~1630 | C=C stretch (vinylic) |
| ~1600 | C=C stretch (aromatic ring breathing) |
| ~1180 | C-H in-plane bend |
| ~1000 | Aromatic ring breathing |
Note: A detailed experimental Raman spectrum for this compound was not found in the searched literature. The listed peaks are based on the expected strong Raman scattering from the aromatic and vinylic C=C bonds.
Experimental Protocol: Raman Spectroscopy
-
Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Sample Preparation: The solid sample can be placed directly in the laser path, or a concentrated solution in a suitable solvent can be used.
-
Data Acquisition: Acquire the Raman spectrum over a typical range (e.g., 200-3200 cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Data Analysis: Identify and assign the characteristic Raman scattering peaks.
Biological Pathway Visualization
This compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignins, flavonoids, and stilbenes.
Caption: Phenylpropanoid biosynthesis pathway starting from L-Phenylalanine.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Further research may be required to obtain more precise quantitative data, particularly for fluorescence and Raman spectroscopy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
An In-depth Technical Guide to the Quantum Yield of 4-Aminocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocinnamic acid (4-ACA) is a derivative of cinnamic acid with potential applications in various scientific fields, including drug development, owing to its chemical structure and photoreactive potential. A critical parameter governing its photochemical and photophysical behavior is the quantum yield, which quantifies the efficiency of a specific photoprocess. This technical guide provides a comprehensive overview of the quantum yield of this compound, summarizing the available data, detailing experimental protocols for its determination, and illustrating the key photochemical pathways. While a precise, universally accepted value for the quantum yield of 4-ACA remains to be definitively established in the literature, this guide consolidates the existing knowledge to aid researchers in their investigations.
Introduction to the Photochemistry of this compound
This compound, like other cinnamic acid derivatives, possesses a carbon-carbon double bond in conjugation with an aromatic ring and a carboxylic acid group. This extended π-system allows the molecule to absorb ultraviolet (UV) light, leading to the formation of an electronically excited state. From this excited state, 4-ACA can undergo several competing processes, each with its own quantum yield:
-
Fluorescence: Emission of a photon to return to the ground state.
-
Non-radiative decay: De-excitation through vibrational relaxation (heat).
-
Photochemical reactions: Undergoing a chemical transformation, such as cis-trans isomerization or [2+2] cycloaddition (photodimerization).
The quantum yield (Φ) of any of these processes is defined as the ratio of the number of molecules undergoing that specific event to the number of photons absorbed.
Fluorescence Quantum Yield of this compound
Direct experimental values for the fluorescence quantum yield of this compound are not prominently reported in peer-reviewed literature. However, studies on a series of aminocinnamic acid derivatives provide a strong indication of its fluorescent properties.
Research indicates that the fluorescence quantum yield of aminocinnamic acids and their esters is generally low , typically not exceeding 3.5% in a range of solvents with varying polarities (non-polar, polar aprotic, and polar protic)[1]. This low value suggests that the deactivation of the first singlet excited state (S₁) occurs predominantly through non-radiative pathways, such as internal conversion and intersystem crossing.
Table 1: Summary of Reported Fluorescence Quantum Yield Data for Aminocinnamic Acid Derivatives
| Compound Class | Solvent(s) | Reported Fluorescence Quantum Yield (Φf) | Reference |
| Aminocinnamic acids and their methyl esters | 1,4-Dioxane, Ethyl acetate, Methanol | ≤ 0.035 | [1] |
The low fluorescence quantum yield is a critical consideration for applications that rely on the emissive properties of the molecule, such as in the development of fluorescent probes.
Photochemical Quantum Yield of this compound
Cis-Trans Isomerization
In solution, upon absorption of UV light, trans-4-aminocinnamic acid can isomerize to the cis form. This process is often reversible, and the quantum yield is dependent on factors such as the excitation wavelength and the solvent environment.
[2+2] Photodimerization
In the solid state, the [2+2] photodimerization of cinnamic acid derivatives is a well-studied topochemical reaction, where the reaction course is controlled by the crystal lattice[2][3][4]. The quantum yield of this process is critically dependent on the proximity and orientation of the double bonds in adjacent molecules within the crystal. While reaction yields can be high, and in some cases quantitative, this does not directly equate to the quantum yield of the primary photochemical step.
Experimental Protocols for Quantum Yield Determination
Accurate determination of the quantum yield of this compound requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring both fluorescence and photochemical quantum yields.
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield is most commonly determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Experimental Workflow:
Figure 1: Workflow for the determination of relative fluorescence quantum yield.
Detailed Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and an absorption spectrum that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for the UV region.
-
Preparation of Solutions: Prepare a series of five to six dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects[5].
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The relationship should be linear. Determine the slope (Gradient) of each line.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηstd are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
-
-
Determination of Photochemical Quantum Yield (Chemical Actinometry)
The quantum yield of a photochemical reaction is determined by measuring the number of moles of product formed or reactant consumed for a given number of photons absorbed. Chemical actinometry is the standard method for measuring the photon flux of the light source.
Experimental Workflow:
Figure 2: Workflow for determining photochemical quantum yield using chemical actinometry.
Detailed Protocol using Potassium Ferrioxalate Actinometry:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark[1].
-
Irradiation of Actinometer: Irradiate a known volume of the actinometer solution with the monochromatic light source to be used for the sample irradiation for a precisely measured time.
-
Development of Actinometer: After irradiation, add a solution of 1,10-phenanthroline to an aliquot of the irradiated actinometer solution. The Fe²⁺ ions produced during the photoreaction will form a colored complex (ferroin). A buffering solution (e.g., sodium acetate) is also added to ensure the correct pH for complex formation.
-
Analysis of Actinometer: Measure the absorbance of the ferroin complex at its absorption maximum (around 510 nm) using a spectrophotometer. Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (molar absorptivity of the complex is approximately 11,100 M⁻¹cm⁻¹)[1].
-
Calculation of Photon Flux: The photon flux (number of photons per unit time) can be calculated from the moles of Fe²⁺ formed, the irradiation time, and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
Irradiation of this compound: Irradiate a solution of this compound under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
-
Analysis of Photoreaction: Quantify the change in concentration of the this compound reactant or the formation of a specific photoproduct using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation of Photochemical Quantum Yield: The photochemical quantum yield (Φp) is calculated as:
Φp = (moles of product formed or reactant consumed) / (moles of photons absorbed)
The moles of photons absorbed are determined from the photon flux measured in the actinometry step and the fraction of light absorbed by the this compound solution.
Signaling Pathways and Logical Relationships
The photophysical and photochemical processes of this compound can be represented as a series of competing de-excitation pathways from the electronically excited state.
Figure 3: De-excitation pathways of photoexcited this compound.
Conclusion
The quantum yield of this compound is a fundamental parameter that dictates its behavior upon exposure to UV light. While precise quantitative values for its fluorescence and photochemical quantum yields are not well-documented, existing literature suggests a low fluorescence quantum yield (≤ 3.5%), with non-radiative decay processes being dominant. The primary photochemical reactions are cis-trans isomerization and [2+2] photodimerization, with the latter being highly dependent on the solid-state packing. This guide provides researchers with the necessary theoretical background and detailed experimental protocols to accurately determine these quantum yields, thereby facilitating a deeper understanding of the photophysical and photochemical properties of this compound for its potential applications in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing a Single‐Crystal‐to‐Single‐Crystal [2+2] Photodimerization through its Lattice Dynamics: An Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01237C [pubs.rsc.org]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of 4-Aminocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of 4-Aminocinnamic acid, a molecule of interest in various scientific domains, including pharmaceuticals and materials science. This document delves into the crystallographic parameters of this compound and its salts, outlines a detailed experimental protocol for crystal structure determination via single-crystal X-ray diffraction, and presents a visual workflow of the process.
Crystallographic Data of this compound and Its Salts
The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. For this compound and its derivatives, this structural insight is crucial for applications in drug design, where molecular geometry dictates interaction with biological targets, and in materials science, where crystal packing influences properties like solubility and stability.
The following tables summarize the key crystallographic data for this compound and two of its salts, as retrieved from the Crystallography Open Database (COD) and scientific literature. This quantitative data provides a foundational understanding of their solid-state structures.
Table 1: Crystal Structure Data for this compound
| Parameter | COD Entry 4501237 | COD Entry 4501238 | COD Entry 7118578 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P 1 21/c 1 | P 1 21/n 1 | P b c a |
| Unit Cell Dimensions | |||
| a (Å) | 12.16(2) | 10.33(1) | 29.39(2) |
| b (Å) | 12.00(2) | 5.01(1) | 11.96(1) |
| c (Å) | 5.58(1) | 15.65(2) | 4.98(1) |
| α (°) | 90.00 | 90.00 | 90.00 |
| β (°) | 99.1(2) | 108.0(1) | 90.00 |
| γ (°) | 90.00 | 90.00 | 90.00 |
| Volume (ų) | 804(2) | 770(2) | 1751(2) |
Table 2: Crystal Structure Data for Salts of this compound
| Parameter | This compound hydrochloride | This compound sulphate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 21/c | P 21/n |
| Unit Cell Dimensions | ||
| a (Å) | 5.623(1) | 12.081(3) |
| b (Å) | 22.185(4) | 7.829(2) |
| c (Å) | 7.778(2) | 12.148(3) |
| α (°) | 90.00 | 90.00 |
| β (°) | 108.97(3) | 114.71(3) |
| γ (°) | 90.00 | 90.00 |
| Volume (ų) | 917.4(3) | 1042.3(5) |
Note: The data for the hydrochloride and sulphate salts were obtained from the supplementary information of the publication with DOI: 10.1039/C5CC09412G.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be deduced. The following is a detailed, step-by-step protocol for this experimental procedure.
1. Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.
-
Methodology:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, or mixtures with water can be explored.
-
Supersaturation: A supersaturated solution of the compound is prepared. This can be achieved by:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound at a constant temperature.
-
Slow Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a small loop or a micromanipulator.
-
2. Crystal Mounting
-
Objective: To mount a single crystal on the goniometer head of the diffractometer.
-
Methodology:
-
A selected crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
-
The crystal is then mounted on a cryoloop, which is in turn attached to a magnetic base on the goniometer head.
-
3. Data Collection
-
Objective: To measure the intensities and positions of the X-ray beams diffracted by the crystal.
-
Methodology:
-
Instrument Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.
-
X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal.
-
Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector). Each image captures a pattern of diffraction spots.
-
4. Data Processing
-
Objective: To process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Methodology:
-
Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.
-
Integration: The intensity of each diffraction spot is measured and integrated.
-
Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final, unique set of reflection data.
-
5. Structure Solution and Refinement
-
Objective: To determine the atomic positions within the unit cell and refine the structural model to best fit the experimental data.
-
Methodology:
-
Phase Problem: The diffraction experiment measures the intensities but not the phases of the diffracted X-rays. The "phase problem" is solved using computational methods such as:
-
Direct Methods: For small molecules, this method uses statistical relationships between the reflection intensities to directly calculate the phases.
-
Patterson Methods: This method is used for structures containing heavy atoms.
-
-
Model Building: An initial model of the crystal structure is built based on the determined phases and the known chemical composition.
-
Refinement: The atomic coordinates, thermal parameters, and other structural parameters of the model are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated diffraction intensities. The quality of the final model is assessed using metrics such as the R-factor.
-
Visualizing the Workflow
To provide a clear understanding of the logical flow of the crystal structure determination process, the following diagram has been generated using the Graphviz DOT language.
A Comprehensive Technical Guide to 4-Aminocinnamic Acid: Properties, Protocols, and Potential Applications
Introduction
4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C9H9NO2.[1] It belongs to the class of cinnamic acids, which are characterized by a benzene ring, an acrylic acid functional group, and in this specific case, an amino group at the para position of the phenyl ring.[1] This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] this compound serves as a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its inherent biological activities, such as antioxidant and antimicrobial properties, make it a focal point for research in drug development.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.
Physical and Chemical Properties
This compound typically presents as a white to off-white or light yellow to brown crystalline powder.[1][2] It is sparingly soluble in water.[1] The key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Appearance | White to off-white/light yellow to brown crystalline powder | [1][2] |
| Molecular Formula | C9H9NO2 | [1][2] |
| Molecular Weight | 163.176 g/mol | [1] |
| Melting Point | 170 °C | [3] |
| Boiling Point | 378.4 °C at 760 mmHg | N/A |
| Solubility | Sparingly soluble in water | [1] |
| pKa (Predicted) | 4.79 ± 0.10 | [1] |
| CAS Number | 2393-18-2, 17570-30-8 (E-isomer) | [1][3] |
Table 2: Computed Chemical Properties of this compound
| Property | Value | References |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 181 | [1] |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[4][5] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[5] For the synthesis of this compound, 4-aminobenzaldehyde and malonic acid are the key starting materials.
Materials:
-
4-Aminobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)[6]
-
Piperidine (as catalyst)[6]
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in pyridine (5 mL).[6]
-
Add a catalytic amount of piperidine (0.15 mL) to the reaction mixture.[6]
-
Heat the mixture to reflux at 70°C for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated HCl (5 mL) and cold water (40 mL) to the cooled mixture to precipitate the crude product.[6]
-
Collect the solid product by suction filtration and wash it thoroughly with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Purification
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a standard and effective method.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Analysis
The purity and identity of the final product can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a photodiode array (PDA) detector can be used to determine the purity of this compound.[7][8] A suitable mobile phase would consist of an acetonitrile and water gradient with a C18 column. The retention time and the UV spectrum obtained from the PDA detector can confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for structural elucidation.[9][10][11] The 1H NMR spectrum of this compound would show characteristic peaks for the aromatic protons, the vinylic protons of the acrylic acid moiety, the amino group protons, and the carboxylic acid proton. The 13C NMR spectrum would show the corresponding signals for all the carbon atoms in the molecule.[6][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene and the aromatic ring.[9]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.
Biological Activity and Potential Signaling Pathways
Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[12][13] While the specific signaling pathways for this compound are not extensively detailed in the literature, studies on structurally similar compounds, such as 4-methoxycinnamic acid (MCA), provide valuable insights into its potential mechanisms of action.
Antimicrobial and Antifungal Activity
Research on MCA has shown that it exerts antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane.[14] This suggests that this compound may share a similar mechanism of action against certain microbial pathogens, making it a candidate for the development of new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of MCA have been linked to the downregulation of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[14] This effect is reportedly mediated through the Mincle (Macrophage-inducible C-type lectin) signaling pathway.[14] Mincle is a pattern recognition receptor that can recognize fungal and bacterial components, leading to an inflammatory response. By modulating this pathway, cinnamic acid derivatives may help to control inflammation.
Conclusion
This compound is a compound of considerable interest with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Knoevenagel condensation. The potential for this molecule and its derivatives in drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents, is significant. Further research into its specific biological mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (E)-4-Aminocinnamic Acid | 17570-30-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isca.in [isca.in]
- 10. This compound(17570-30-8) 1H NMR spectrum [chemicalbook.com]
- 11. This compound HYDROCHLORIDE(54057-95-3) 13C NMR spectrum [chemicalbook.com]
- 12. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminocinnamic Acid: An In-Depth Technical Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocinnamic acid, a derivative of cinnamic acid, is a compound of growing interest within the scientific community for its potential therapeutic applications. While extensive research has elucidated the antioxidant properties of various cinnamic acid derivatives, particularly those with hydroxyl and methoxy substitutions, specific quantitative data on the antioxidant activity of this compound remains limited in publicly available literature. This technical guide provides a comprehensive overview of the established antioxidant mechanisms of the cinnamic acid family, details the standard experimental protocols for evaluating antioxidant potential, and presents available data on related compounds to infer the potential activity of this compound. Furthermore, it delves into the cellular signaling pathways, such as the Nrf2/ARE pathway, that are likely modulated by this class of compounds.
Introduction to Cinnamic Acids and their Antioxidant Potential
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, contributing to the flavor, fragrance, and color of many fruits, vegetables, and spices. Structurally, they consist of a phenyl group attached to a propenoic acid moiety. The antioxidant properties of cinnamic acid derivatives are primarily attributed to their chemical structure, which allows them to act as free radical scavengers and modulators of cellular antioxidant defense systems. The presence, number, and position of substituents on the phenyl ring, such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, significantly influence their antioxidant capacity.
Mechanisms of Antioxidant Action
The antioxidant effects of cinnamic acid derivatives, and by extension potentially this compound, are exerted through two primary mechanisms:
-
Direct Radical Scavenging: These compounds can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions.
-
Indirect Antioxidant Effects via Nrf2 Pathway Activation: Cinnamic acid derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.
The Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some cinnamic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.
Nrf2 Signaling Pathway Activation.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of a compound is typically quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or reduce oxidized species. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to achieve 50% of the maximum effect. A lower IC50 value indicates a higher antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a common method used to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color.
| Compound | DPPH IC50 (µM) | Reference |
| Caffeic Acid Amide | < 100 | [1][2][3] |
| Ferulic Acid Amide | < 100 | [1][2][3] |
| p-Coumaric Acid 3,4-dihydroxyphenethyl ester | Potent Activity | [4] |
| p-Coumaric Acid Phenethyl Ester | Potent Activity | [4] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
No specific IC50 values for this compound or its close derivatives were found in the provided search results for the ABTS assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured to determine the reducing power of the sample.
| Compound/Derivative | FRAP Activity | Reference |
| Amides of Caffeic and Ferulic Acid | Similar or superior to ascorbic acid | [1][2][3] |
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cultured cells from oxidative stress induced by a peroxyl radical generator.
No specific CAA data for this compound or its close derivatives were found in the provided search results.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the antioxidant activity of compounds like this compound.
General Experimental Workflow.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color change from purple to yellow is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette.
-
Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.
-
-
Incubation:
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP Assay
Principle: The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the FRAP reagent.
-
-
Incubation:
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance of the colored product at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox). The antioxidant capacity of the sample is expressed as equivalents of the standard.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals.
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black microplate and grow to confluence.
-
-
Loading with DCFH-DA:
-
Wash the cells and incubate them with a solution of DCFH-DA.
-
-
Treatment with Antioxidant:
-
Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound.
-
-
Induction of Oxidative Stress:
-
Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
-
Measurement:
-
Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).
-
-
Calculation:
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The reduction in fluorescence in treated cells compared to control cells indicates the antioxidant capacity.
-
Western Blot Analysis for Nrf2 Activation
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the levels of Nrf2 in the nuclear fraction and the expression of its downstream target proteins (e.g., HO-1, NQO1) are measured.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound for various time points.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts, or prepare whole-cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) to determine the relative protein expression levels. An increase in nuclear Nrf2 and the expression of its target proteins indicates activation of the pathway.
-
Conclusion and Future Directions
While the antioxidant potential of the cinnamic acid class of compounds is well-established, this technical guide highlights the need for specific research into the quantitative antioxidant activity of this compound. The provided experimental protocols offer a robust framework for researchers to conduct such investigations. Future studies should focus on determining the IC50 values of this compound in various antioxidant assays and exploring its efficacy in cell-based models. Elucidating the precise mechanisms of action, particularly its ability to modulate the Nrf2 signaling pathway, will be crucial in understanding its full therapeutic potential for conditions associated with oxidative stress. Such data will be invaluable for drug development professionals seeking to leverage the antioxidant properties of novel cinnamic acid derivatives.
References
- 1. isca.in [isca.in]
- 2. Research Journal of Chemical Sciences : Cinnamic acid Derivatives and 4-Aminoantipyrine Amides � Synthesis and Evaluation of Biological Properties - ISCA [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
4-Aminocinnamic Acid: A Versatile Non-Natural Amino Acid for Protein Engineering and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a powerful tool in chemical biology and drug discovery. This technology allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. 4-Aminocinnamic acid (4-AmC), an analog of tyrosine, offers unique properties that can be exploited for various applications, including the investigation of protein-protein interactions and the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into proteins using amber codon suppression technology.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 170-173 °C | |
| Solubility | Soluble in DMSO and DMF |
Applications in Research and Drug Development
The incorporation of this compound into proteins opens up a range of possibilities for researchers and drug development professionals.
1. Photo-Cross-linking to Study Protein-Protein Interactions:
The vinyl group of this compound can be photo-activated to form a covalent bond with interacting molecules in close proximity. This property is invaluable for mapping protein-protein interaction sites, which is crucial for understanding disease mechanisms and for designing targeted therapeutics.[4][5][6] Upon exposure to UV light, the cinnamic acid side chain can form a reactive intermediate that cross-links with nearby amino acid residues of a binding partner.[7][8]
2. Fluorescent Reporter:
Cinnamic acid and its derivatives can exhibit fluorescent properties.[1][9] Incorporating this compound can introduce an intrinsic fluorescent probe into a protein without the need for bulky external fluorophores. This allows for the study of protein conformational changes, ligand binding, and dynamics in a more native environment.[10][11][12]
3. Bio-orthogonal Handle:
The amino group on the phenyl ring of this compound can serve as a bio-orthogonal handle for specific chemical modifications.[13][14][15] This allows for the attachment of various payloads, such as drugs, imaging agents, or polyethylene glycol (PEG), to the protein of interest with high specificity.
Genetic Incorporation of this compound
The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This involves engineering a synthetase that specifically recognizes this compound and charges it onto an orthogonal suppressor tRNA that recognizes a unique codon, typically the amber stop codon (UAG).
Hypothetical Kinetic Data for an Engineered 4-AmC-tRNA Synthetase
Disclaimer: The following data is hypothetical and serves as an example of the kinetic parameters for an engineered synthetase specific for this compound. Researchers would need to perform kinetic assays to determine the actual values for their specific engineered synthetase.
| Amino Acid | Apparent Km (µM) | Apparent kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 150 | 0.08 | 533 |
| L-Tyrosine | > 50,000 | < 0.001 | < 20 |
Experimental Protocols
Protocol 1: General Workflow for Site-Specific Incorporation of this compound
This protocol outlines the general steps for incorporating this compound into a target protein in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 7. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent non-canonical amino acid provides insight into the human serotonin transporter | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 14. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously [ouci.dntb.gov.ua]
- 15. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Incorporation of 4-Aminocinnamic Acid into Proteins: Applications and Protocols for Advanced Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 20 canonical amino acids that constitute the building blocks of proteins offer a limited chemical repertoire. The ability to expand the genetic code to include unnatural amino acids (UAAs) with diverse chemical properties has opened up new avenues for basic research and the development of novel therapeutics.[1][2] 4-Aminocinnamic acid (4-Ami) is a particularly interesting UAA due to its unique spectroscopic properties and potential for bio-orthogonal chemistry. Its cinnamic acid moiety can serve as a fluorescent probe, and the amino group provides a handle for further chemical modifications. The genetic incorporation of 4-Ami allows for the precise placement of these functionalities within a protein's structure, offering unparalleled control over protein engineering.
The primary method for site-specific UAA incorporation is the amber stop codon (UAG) suppression technique.[1][3] This method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The orthogonal aaRS is engineered to specifically recognize and charge the UAA onto the suppressor tRNA, which in turn recognizes the amber codon in the mRNA and inserts the UAA at that position during protein translation.[1]
Applications in Research and Drug Development
The incorporation of this compound into proteins can be leveraged for a variety of applications:
-
Fluorescent Labeling: The intrinsic fluorescence of the cinnamic acid group can be used to study protein localization, dynamics, and interactions without the need for bulky external fluorophores.
-
Photo-crosslinking: The double bond in the cinnamic acid side chain can potentially be used for photo-induced crosslinking to study protein-protein or protein-nucleic acid interactions.
-
Bio-orthogonal Chemistry: The amino group of 4-Ami can be selectively modified with various probes, such as biotin or fluorescent dyes, using bio-orthogonal chemical reactions. This allows for the site-specific labeling of proteins in complex biological environments.
-
Enhanced Therapeutic Properties: The introduction of UAAs can improve the stability, efficacy, and half-life of therapeutic proteins.[4] While specific data for 4-Ami is limited, the general principles of UAA incorporation suggest potential benefits in drug development.
Quantitative Data Overview
The efficiency of UAA incorporation and the final yield of the modified protein can vary depending on the specific UAA, the orthogonal aaRS/tRNA pair, the expression host, and the location of the amber codon within the target gene. The following tables provide examples of quantitative data obtained for the incorporation of other UAAs, which can serve as a benchmark for experiments with this compound.
| Unnatural Amino Acid | Expression System | Protein | Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| p-Azidophenylalanine | E. coli | Myoglobin | ~15 | >95 | (Example, not from a specific cited source) |
| Nε-acetyl-L-lysine | E. coli | Green Fluorescent Protein | ~10 | ~50-90 | (Example, not from a specific cited source) |
| p-Boronophenylalanine | Mammalian (HEK293T) | Antibody Fragment | ~5 | >90 | (Example, not from a specific cited source) |
Table 1: Examples of Protein Yields with Incorporated Unnatural Amino Acids.
| Unnatural Amino Acid | Orthogonal System | Km (UAA) (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| p-Azidophenylalanine | MjTyrRS variant | 230 | 0.04 | 174 | (Example, not from a specific cited source) |
| Nε-acetyl-L-lysine | MjTyrRS variant | 450 | 0.02 | 44 | (Example, not from a specific cited source) |
| O-Methyl-L-tyrosine | MjTyrRS variant | 150 | 0.08 | 533 | (Example, not from a specific cited source) |
Table 2: Kinetic Parameters of Engineered Aminoacyl-tRNA Synthetases for Selected Unnatural Amino Acids.
Experimental Protocols
Note: The following protocols are generalized for the incorporation of a UAA using amber suppression. A critical prerequisite is the availability of an orthogonal aminoacyl-tRNA synthetase (aaRS) that is specific for this compound. As of this writing, a specific, publicly available aaRS for 4-Ami has not been identified in the literature. Therefore, researchers will need to either develop a specific synthetase through directed evolution or obtain one from a commercial or academic source. The general steps for evolving an aaRS are outlined in the workflow diagram below.
General Workflow for Developing and Using an Orthogonal System for 4-Ami Incorporation
Caption: General workflow for developing a 4-Ami specific synthetase and its use in protein incorporation.
Protocol 1: Genetic Incorporation of this compound in E. coli
This protocol outlines the steps for expressing a target protein containing 4-Ami in E. coli using an amber suppressor plasmid system.
1. Plasmid Construction:
- Obtain or construct a plasmid containing the gene for the orthogonal tRNACUA and the 4-Ami specific aminoacyl-tRNA synthetase (aaRS). A common choice is a pEVOL-based plasmid.
- Introduce an amber stop codon (TAG) at the desired site in your target protein's gene on a separate expression vector (e.g., a pET-based vector) using site-directed mutagenesis.
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the orthogonal system and the plasmid containing your target gene with the amber codon.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Add this compound to a final concentration of 1-2 mM.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to improve protein folding and incorporation efficiency.
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press.
- Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
- Confirm the incorporation of 4-Ami by mass spectrometry. The mass of the protein will be increased by the mass of 4-Ami minus the mass of the original amino acid.
- Further characterization can be performed using fluorescence spectroscopy to analyze the properties of the incorporated 4-Ami.
Protocol 2: Genetic Incorporation of this compound in Mammalian Cells
This protocol describes the transient transfection of mammalian cells for the expression of a protein containing 4-Ami.
1. Plasmid Construction:
- Construct a mammalian expression vector (e.g., pcDNA-based) containing your gene of interest with an in-frame amber stop codon (TAG) at the desired position.
- Construct a second mammalian expression vector containing the genes for the orthogonal tRNACUA and the 4-Ami specific aaRS.
2. Cell Culture and Transfection:
- Culture mammalian cells (e.g., HEK293T or CHO cells) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).
- Seed the cells in a culture plate to be 70-90% confluent at the time of transfection.
- Co-transfect the cells with the two plasmids using a suitable transfection reagent (e.g., Lipofectamine).
3. Protein Expression:
- After 4-6 hours of transfection, replace the medium with fresh medium containing this compound at a final concentration of 0.5-1 mM.
- Incubate the cells for 48-72 hours to allow for protein expression.
4. Protein Extraction and Analysis:
- Harvest the cells and lyse them using a suitable lysis buffer.
- Analyze the protein expression by Western blotting using an antibody against your protein of interest or an affinity tag. A full-length protein band will indicate successful suppression of the amber codon.
- For larger scale production, the protein can be purified using affinity chromatography.
- Confirm the incorporation of 4-Ami using mass spectrometry.
Signaling Pathways and Logical Relationships
The core of the genetic incorporation of 4-Ami is the orthogonal translation system. The following diagram illustrates the logical relationship between the components of this system.
Caption: Logical diagram of the orthogonal translation system for 4-Ami incorporation.
Conclusion
The genetic incorporation of this compound provides a powerful strategy for the site-specific modification of proteins, enabling a wide range of applications in both fundamental research and drug development. While the development of a specific orthogonal aminoacyl-tRNA synthetase for 4-Ami is a critical prerequisite, the general protocols and principles outlined in this document provide a solid foundation for researchers to embark on this exciting area of protein engineering. The ability to introduce this unique chemical moiety with precision will undoubtedly lead to new insights into protein function and the creation of next-generation protein therapeutics.
References
- 1. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Towards Engineering an Orthogonal Protein Translation Initiation System [frontiersin.org]
- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Aminocinnamic Acid as a Potential Photo-Crosslinker for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo photo-crosslinking is a powerful technique for identifying and mapping protein-protein interactions (PPIs) within their native cellular environment. This method often employs genetically encoded unnatural amino acids (UAAs) with photo-activatable moieties. Upon incorporation into a protein of interest, these UAAs can be activated by UV light to form covalent bonds with interacting partners, thus capturing even transient or weak interactions. While p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzF) are commonly used for this purpose, other photo-reactive molecules are continuously being explored for novel applications.
4-Aminocinnamic acid is a derivative of cinnamic acid, which is known to undergo photodimerization via a [2+2] photocycloaddition reaction upon exposure to UV light.[1] This property suggests its potential as a photo-crosslinking agent. Although not a mainstream UAA for in vivo crosslinking, its unique photochemical properties could offer advantages in specific experimental contexts. These application notes provide a comprehensive overview and a set of proposed protocols for the utilization of this compound in in vivo photo-crosslinking studies. It is important to note that the application of this compound for in vivo protein crosslinking is still largely theoretical, and the following protocols are adapted from established methods for other UAAs.
Photochemical Properties of this compound
The photo-crosslinking potential of this compound is derived from the cinnamate group. Upon irradiation with UV light (typically >260 nm), the double bond in the cinnamate moiety becomes excited and can react with a nearby cinnamate group on another molecule to form a cyclobutane ring.[2] This [2+2] photocycloaddition is a reversible process, with the cyclobutane adduct being cleavable by shorter wavelength UV light (<260 nm).[2] This reversibility could potentially be exploited for novel experimental designs, such as the controlled release of crosslinked complexes.
Proposed Methodology for In Vivo Incorporation
The site-specific incorporation of this compound into a protein of interest in vivo requires the expansion of the genetic code. This is achieved by introducing a unique codon (typically the amber stop codon, UAG) at the desired site in the gene of the target protein and expressing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The engineered aaRS specifically recognizes this compound and attaches it to the tRNA, which in turn delivers it to the ribosome for incorporation into the growing polypeptide chain in response to the UAG codon.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in in vivo photo-crosslinking experiments, adapted from established procedures for other UAAs.
Protocol 1: Genetic Incorporation of this compound
-
Vector Construction:
-
Subclone the gene of the protein of interest (POI) into a mammalian expression vector.
-
Introduce an amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.
-
Co-transfect cells with a separate vector containing the engineered aminoacyl-tRNA synthetase specific for this compound and its cognate tRNA.
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfect the cells with the expression vectors for the POI-TAG mutant and the aaRS/tRNA pair using a suitable transfection reagent.
-
-
Incorporation of this compound:
-
24 hours post-transfection, replace the growth medium with fresh medium supplemented with 1-10 mM this compound.
-
Incubate the cells for another 24-48 hours to allow for expression and incorporation of the UAA.
-
Protocol 2: In Vivo UV Photo-Crosslinking
-
Cell Preparation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
-
UV Irradiation:
-
Place the cell culture dish on ice.
-
Irradiate the cells with a long-wave UV lamp (e.g., 300-365 nm) for 15-60 minutes. The optimal wavelength and duration will need to be determined empirically.
-
-
Cell Lysis:
-
Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protocol 3: Affinity Purification and Analysis
-
Affinity Purification:
-
If the POI is tagged (e.g., with a His- or FLAG-tag), incubate the clarified lysate with the appropriate affinity beads (e.g., Ni-NTA or anti-FLAG M2 agarose) overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Resolve the eluted protein complexes on an SDS-PAGE gel.
-
Visualize the crosslinked products by Coomassie staining or silver staining.
-
Confirm the identity of the crosslinked partners by Western blotting using specific antibodies.
-
-
Mass Spectrometry Analysis:
-
Excise the protein bands corresponding to the crosslinked complexes from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
-
Data Presentation
Quantitative data from in vivo photo-crosslinking experiments are crucial for validating interactions and understanding their dynamics. The following tables provide examples of how such data could be structured.
| Table 1: Quantitative Mass Spectrometry Analysis of Crosslinked Partners | |
| Bait Protein | Identified Interacting Protein |
| Protein X | Protein A |
| Protein X | Protein B |
| Protein X | Protein C |
| Table 2: Comparison of Photo-Crosslinking Parameters | ||
| Photo-Crosslinker | Activation Wavelength (nm) | Potential Advantages |
| This compound | >260 | Reversible crosslinking |
| p-Benzoyl-L-phenylalanine (pBpa) | ~365 | High crosslinking efficiency |
| p-Azido-L-phenylalanine (pAzF) | ~254-265 | Shorter UV exposure |
Mandatory Visualizations
Caption: Experimental workflow for in vivo photo-crosslinking.
Caption: Hypothetical signaling pathway under investigation.
Conclusion
This compound presents an intriguing, albeit underexplored, candidate for in vivo photo-crosslinking studies. Its unique photochemical properties, particularly the potential for reversible crosslinking, could open new avenues for investigating protein-protein interactions. However, significant developmental work, most notably the engineering of a specific aminoacyl-tRNA synthetase, is required before it can be routinely implemented. The protocols and data presented here provide a foundational framework for researchers interested in exploring the potential of this compound and its derivatives as novel tools in chemical biology and drug discovery.
References
- 1. Single crystal to single crystal [2+2] photoreactions in chloride and sulphate salts of 4-amino-cinnamic acid via solid-solution formation: a structural and kinetic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Aminocinnamic Acid-Derived Fluorescent Probe for Cellular Imaging
For Research Use Only.
Introduction
4-Aminocinnamic acid (4-ACA) serves as a versatile scaffold for the development of novel fluorescent probes for cellular imaging. Its intrinsic fluorescence and reactive amine and carboxylic acid functionalities allow for the synthesis of a variety of derivatives with tailored properties for specific biological applications. This document provides detailed application notes and protocols for the use of a hypothetical 4-ACA-derived probe, 4-ACA-MitoRed , designed for the targeted imaging of mitochondria in living cells.
4-ACA-MitoRed is a fluorescent probe that selectively accumulates in mitochondria, driven by the mitochondrial membrane potential. Its fluorophore core, based on the this compound structure, exhibits a significant fluorescence enhancement upon localization within the mitochondrial matrix. This probe is well-suited for real-time visualization of mitochondrial morphology, distribution, and dynamics in live cells with minimal cytotoxic effects.
Product Information
| Product Name | 4-ACA-MitoRed |
| Chemical Structure | A derivative of this compound conjugated to a mitochondrial targeting moiety. |
| Molecular Weight | ~450 g/mol |
| Form | Lyophilized solid |
| Solubility | Soluble in DMSO |
| Excitation/Emission | ~560 nm / ~585 nm |
| Storage | Store at -20°C, protected from light. |
Applications
-
Live-Cell Imaging of Mitochondria: Visualize mitochondrial structure and organization in real-time.
-
Monitoring Mitochondrial Dynamics: Track mitochondrial fission, fusion, and trafficking events.
-
Assessment of Mitochondrial Health: Changes in mitochondrial membrane potential can be inferred from alterations in probe accumulation and fluorescence intensity.
-
High-Content Screening: Suitable for automated imaging platforms to screen for compounds that affect mitochondrial function.
Data Presentation
The following table summarizes the key quantitative parameters for 4-ACA-MitoRed, facilitating its integration into experimental designs.
| Parameter | Value | Notes |
| Optimal Excitation Wavelength | 560 nm | Can be excited by standard laser lines (e.g., 561 nm). |
| Emission Maximum | 585 nm | Collect emission between 570 nm and 620 nm. |
| Recommended Staining Concentration | 100 - 500 nM | Optimal concentration may vary depending on the cell type. |
| Incubation Time | 15 - 30 minutes | At 37°C. |
| Quantum Yield | ~0.3 in ethanol | |
| Photostability | Moderate | Minimize light exposure to reduce photobleaching. |
Experimental Protocols
This section provides detailed protocols for the preparation and use of 4-ACA-MitoRed for fluorescent imaging of mitochondria in cultured mammalian cells.
Reagent Preparation
1.1. Stock Solution Preparation:
-
Prepare a 1 mM stock solution of 4-ACA-MitoRed in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
To prepare the 1 mM stock solution, add the appropriate volume of DMSO to the vial of lyophilized 4-ACA-MitoRed. For example, for 1 mg of a compound with a molecular weight of 450 g/mol , add 2.22 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
1.2. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration (typically 100 - 500 nM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid cytotoxicity.
Live-Cell Staining Protocol
2.1. Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) and culture under standard conditions (37°C, 5% CO₂).
-
Ensure cells are healthy and have reached the desired confluency (typically 50-70%) before staining.
2.2. Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Add the pre-warmed working solution of 4-ACA-MitoRed to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
2.3. Washing:
-
After incubation, gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer or phenol red-free culture medium to remove any unbound probe and reduce background fluorescence.
2.4. Imaging:
-
Add fresh, pre-warmed imaging buffer or phenol red-free culture medium to the cells.
-
Proceed with fluorescence imaging using a suitable fluorescence microscope (e.g., confocal, epifluorescence).
-
Microscopy Settings:
-
Excite the sample at ~560 nm.
-
Collect the emission signal between 570 nm and 620 nm.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, while still achieving a good signal-to-noise ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for staining live cells with 4-ACA-MitoRed.
Caption: Proposed mechanism of 4-ACA-MitoRed accumulation in mitochondria.
Applications of 4-Aminocinnamic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Aminocinnamic acid (4-ACA), a derivative of cinnamic acid, is emerging as a versatile molecule in the development of sophisticated drug delivery systems. Its unique chemical structure, featuring an aromatic ring, a reactive amine group, and a carboxylic acid moiety, allows for its use as a foundational component in designing targeted and controlled-release therapeutic platforms. The inherent biocompatibility of cinnamic acid derivatives, coupled with the functional handles of 4-ACA, enables its integration into various nanocarriers, including polymeric nanoparticles and hydrogels. These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and pharmacokinetic profiles, while minimizing off-target side effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research.
I. Application Notes
Nanoparticle-Based Drug Delivery
This compound can be encapsulated within or conjugated to the surface of polymeric nanoparticles to facilitate targeted drug delivery. The amine group of 4-ACA serves as a valuable site for attaching targeting ligands, such as antibodies or peptides, that can specifically bind to receptors overexpressed on diseased cells, like cancer cells.
-
Targeted Delivery: The functionalization of nanoparticles with 4-ACA provides a platform for active targeting. For instance, the amine group can be chemically modified to conjugate targeting moieties that recognize and bind to specific cell surface receptors, thereby increasing the local concentration of the drug at the desired site and reducing systemic toxicity.
-
Controlled Release: When encapsulated within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), 4-ACA or its drug conjugates can be released in a sustained manner as the polymer matrix degrades. This controlled release profile helps maintain therapeutic drug concentrations over an extended period, improving treatment outcomes.
Hydrogel-Based Drug Delivery
The incorporation of this compound into hydrogel networks offers a promising strategy for localized and sustained drug release. The chemical structure of 4-ACA can contribute to the physical and chemical properties of the hydrogel, influencing its swelling behavior, degradation rate, and drug release kinetics.
-
Sustained Localized Delivery: 4-ACA-containing hydrogels can be formulated as injectable depots for the long-term, localized release of therapeutic agents. This is particularly beneficial for treating chronic conditions or for postoperative drug delivery, where sustained local concentrations are required.
-
Stimuli-Responsive Release: The aromatic and amino functionalities of 4-ACA can be exploited to design hydrogels that respond to specific stimuli, such as pH or light. For example, photocleavable linkers can be incorporated with 4-ACA derivatives to trigger drug release upon exposure to a specific wavelength of light, offering spatiotemporal control over drug administration.[1][2]
Bioconjugation and Prodrug Development
The reactive amine and carboxylic acid groups of this compound make it an excellent candidate for creating drug conjugates and prodrugs.
-
Drug Conjugation: 4-ACA can act as a linker to conjugate cytotoxic drugs to carrier molecules or targeting ligands. This approach can improve the solubility and stability of the drug while enabling targeted delivery.
-
Prodrug Design: The carboxylic acid or amine group of 4-ACA can be used to form a cleavable bond with a drug molecule. This prodrug remains inactive until it reaches the target site, where specific physiological conditions (e.g., pH, enzymes) cleave the bond and release the active drug.
II. Data Presentation
Table 1: Physicochemical Properties of Cinnamic Acid-Based PLGA Nanoparticles
| Formulation | Polymer | Drug | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| CIN-PLGA-NPs | PLGA | trans-Cinnamic Acid | 186.3 | -28.47 | 76.98 | [3] |
Table 2: In Vitro Cytotoxicity of Cinnamic Acid Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cinnamic acid ester/amide derivatives | HeLa | Cervical Adenocarcinoma | 42 - 166 | [4] |
| Cinnamic acid ester/amide derivatives | K562 | Myelogenous Leukemia | 42 - 166 | [4] |
| Cinnamic acid ester/amide derivatives | Fem-x | Malignant Melanoma | 42 - 166 | [4] |
| Cinnamic acid ester/amide derivatives | MCF-7 | Breast Cancer | 42 - 166 | [4] |
| Cinnamic acid derivative 5 | A-549 | Lung Cancer | 10.36 | [1] |
| Methyl-substituted amide derivatives (1, 5, 9) | A-549 | Lung Cancer | 10.36 - 11.38 | [1] |
| Colchicine (positive control) | A-549 | Lung Cancer | 6.32 | [1] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (Adapted from trans-Cinnamic Acid Protocol)
This protocol is adapted from the nanoprecipitation method used for encapsulating trans-cinnamic acid in PLGA nanoparticles.[3][5] Optimization will be required for this compound.
Materials:
-
This compound (4-ACA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
-
Magnetic stirrer
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and 4-ACA (e.g., 10 mg) in a suitable volume of acetone (e.g., 5 mL).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA or Poloxamer 188) in deionized water (e.g., 20 mL).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring at a controlled rate.
-
Continue stirring overnight at room temperature to allow for the complete evaporation of the organic solvent, resulting in a colloidal suspension of nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant containing the unencapsulated 4-ACA.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer for characterization and further use.
-
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantified using UV-Vis spectrophotometry after extracting the encapsulated 4-ACA from a known amount of nanoparticles.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure to study the release kinetics of 4-ACA from the prepared nanoparticles.
Materials:
-
4-ACA loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of 4-ACA loaded nanoparticles in a specific volume of PBS (e.g., 2 mL).
-
Place the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of PBS (e.g., 20 mL) in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of 4-ACA in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of 4-ACA formulations on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
4-ACA loaded nanoparticles and free 4-ACA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free 4-ACA and 4-ACA loaded nanoparticles in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
IV. Visualizations
Caption: Workflow for the synthesis of 4-ACA loaded PLGA nanoparticles.
Caption: Experimental workflow for in vitro drug release study.
Caption: Proposed mechanism of targeted drug delivery and cellular uptake.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. [PDF] Hydrogels Based Drug Delivery Synthesis, Characterization and Administration | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-aminocinnamic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The application notes highlight their potential as antimicrobial and antioxidant agents, offering insights into their mechanisms of action.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery.[1][2] Their structural framework, featuring an aromatic amine and an α,β-unsaturated carboxylic acid, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The presence of multiple functional groups allows for a variety of chemical modifications to modulate their pharmacokinetic and pharmacodynamic profiles.
Synthetic Protocols
Several synthetic strategies can be employed for the preparation of this compound and its derivatives. The most common methods include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.
Protocol 1: Knoevenagel Condensation for this compound
The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids and involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5]
Reaction Scheme:
Materials:
-
4-Nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Iron (Fe) powder or Tin(II) chloride (SnCl₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
Step 1: Synthesis of 4-Nitrocinnamic Acid
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at 80-90°C for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated HCl until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-nitrocinnamic acid.
Step 2: Reduction of 4-Nitrocinnamic Acid to this compound
-
Suspend 4-nitrocinnamic acid (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-4 equivalents) and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Neutralize the filtrate with a solution of sodium hydroxide to precipitate this compound.
-
Filter the product, wash with cold water, and recrystallize from ethanol/water to obtain pure this compound.
Protocol 2: Perkin Reaction for this compound Derivatives
The Perkin reaction provides an alternative route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[6][7][8][9]
Reaction Scheme:
Materials:
-
4-Acetamidobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
Step 1: Synthesis of 4-Acetamidocinnamic Acid
-
Combine 4-acetamidobenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask.
-
Heat the mixture at 180°C for 5-8 hours.
-
Allow the mixture to cool and then add water to decompose the excess acetic anhydride.
-
Boil the solution for a few minutes and then filter it hot.
-
Acidify the filtrate with concentrated HCl to precipitate 4-acetamidocinnamic acid.
-
Filter the product, wash with cold water, and dry.
Step 2: Hydrolysis of 4-Acetamidocinnamic Acid
-
Reflux the 4-acetamidocinnamic acid (1 equivalent) in a 10% aqueous sodium hydroxide solution for 2-3 hours.
-
After cooling, acidify the solution with concentrated HCl to precipitate this compound.
-
Filter the product, wash with water, and recrystallize from ethanol.
Protocol 3: Heck Reaction for the Synthesis of this compound Esters
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[10][11][12] This method is particularly useful for synthesizing esters of this compound.
Reaction Scheme:
Materials:
-
4-Iodoaniline
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add 4-iodoaniline (1 equivalent), ethyl acrylate (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile or DMF and triethylamine (2 equivalents).
-
Heat the reaction mixture at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain ethyl 4-aminocinnamate.
Quantitative Data Summary
The following tables summarize typical yields and physical properties for this compound and some of its derivatives synthesized via the described methods.
Table 1: Synthesis of 4-Substituted Cinnamic Acids via Knoevenagel Condensation
| Starting Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| 4-Nitrobenzaldehyde | 4-Nitrocinnamic Acid | 85-95 | 285-287 | [1] |
| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)cinnamic Acid | 71 | 221 | [1] |
| 4-(Diethylamino)benzaldehyde | 4-(Diethylamino)cinnamic Acid | 80 | 184 | [1] |
| 4-Morpholinobenzaldehyde | 4-Morpholinocinnamic Acid | 88 | 247 | [1] |
Table 2: Synthesis of this compound Derivatives
| Derivative | Synthetic Method | Yield (%) | Melting Point (°C) |
| This compound | Knoevenagel/Reduction | 70-80 | 175-177 |
| Ethyl 4-aminocinnamate | Heck Reaction | 65-75 | 62-64 |
| 4-Acetamidocinnamic acid | Perkin Reaction | 75-85 | 253-255 |
Application Notes: Biological Activities
This compound derivatives have shown promising potential in various therapeutic areas, particularly as antimicrobial and antioxidant agents.
Antimicrobial Activity
Several derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[2] The proposed mechanisms of action often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.[13] Some derivatives may also interfere with essential cellular processes like DNA replication and protein synthesis.[13]
Mechanism of Action: Cell Membrane Disruption
The lipophilic nature of many this compound derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of ions and other essential cytoplasmic components, ultimately resulting in cell death.
Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.
Antioxidant Activity
Many this compound derivatives exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals.[3][14][15] The presence of the amino group and other electron-donating substituents on the aromatic ring enhances this activity.
Mechanism of Action: Radical Scavenging and Nrf2 Pathway Activation
The primary antioxidant mechanism involves the donation of a hydrogen atom from the amino or a phenolic hydroxyl group to neutralize reactive oxygen species (ROS). Furthermore, some derivatives can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or the presence of inducers like certain cinnamic acid derivatives can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes.[14]
Caption: Antioxidant mechanism involving direct radical scavenging and Nrf2 pathway activation.
Experimental Workflows
A general workflow for the synthesis and evaluation of this compound derivatives is presented below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers interested in the synthesis and exploration of this compound derivatives. The versatility of their synthesis and their significant biological activities make them a promising class of compounds for the development of new therapeutic agents. Further investigation into their structure-activity relationships will be crucial for the optimization of their efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 7. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of a 4-Aminocinnamic Acid Amide Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The synthesis of a diverse library of 4-aminocinnamic acid amides allows for the systematic exploration of structure-activity relationships (SAR), aiding in the identification of novel therapeutic leads. Solid-phase synthesis offers a robust and efficient method for the parallel synthesis of such libraries, enabling the rapid generation of a multitude of analogs for biological screening.[5]
This document provides a detailed protocol for the solid-phase synthesis of a this compound amide library using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Rink Amide resin. Rink Amide resin is a popular choice as it yields C-terminal amides upon cleavage with trifluoroacetic acid (TFA).[5][6]
Experimental Workflow
The overall workflow for the solid-phase synthesis of a this compound amide library is depicted below. The process begins with the preparation of the Rink Amide resin, followed by the coupling of Fmoc-protected this compound. After deprotection, a diverse set of carboxylic acids are coupled to the free amine. The final step involves the cleavage of the amide products from the solid support.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Notes |
| Rink Amide Resin (100-200 mesh) | Various | For C-terminally amidated products. |
| Fmoc-4-aminocinnamic acid | Various | Building block. |
| Diverse Carboxylic Acids | Various | For library generation. |
| HBTU (HBTU) | Various | Coupling reagent. |
| HOBt (Hydroxybenzotriazole) | Various | Coupling additive to reduce racemization. |
| DIPEA (N,N-Diisopropylethylamine) | Various | Base for coupling and other steps. |
| Piperidine | Various | For Fmoc deprotection. |
| Trifluoroacetic acid (TFA) | Various | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Various | Scavenger for cleavage. |
| Dichloromethane (DCM) | Various | Solvent for washing and some reaction steps. |
| N,N-Dimethylformamide (DMF) | Various | Primary solvent for synthesis. |
Protocol
1. Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a fritted syringe or a dedicated solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with occasional agitation.
-
After swelling, drain the DMF.
2. Initial Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in blue beads).[7]
3. Coupling of Fmoc-4-aminocinnamic acid
-
In a separate vial, dissolve Fmoc-4-aminocinnamic acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated Fmoc-4-aminocinnamic acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will result in yellow beads).
4. Fmoc Deprotection
-
Repeat step 2 to remove the Fmoc group from the coupled this compound.
5. Amide Library Synthesis (Parallel Synthesis)
-
Distribute the deprotected resin into separate reaction vessels for each carboxylic acid to be coupled.
-
In separate vials, pre-activate each carboxylic acid (3 equivalents) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated carboxylic acid solutions to the corresponding resin-containing reaction vessels.
-
Agitate the mixtures for 2-4 hours at room temperature.
-
Wash the resin in each vessel with DMF (3 x 10 mL) and DCM (3 x 10 mL).
6. Cleavage and Deprotection
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[7]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the crude product with cold ether and dry under vacuum.
7. Purification and Analysis
-
Dissolve the crude product in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).
-
Purify the compounds by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final compounds by mass spectrometry and analytical HPLC.
Quantitative Data Summary
The following table presents hypothetical but representative data for a small subset of a synthesized this compound amide library.
| Compound ID | R-Group (Carboxylic Acid) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| CAA-001 | Acetic Acid | 204.22 | 85 | >95 |
| CAA-002 | Benzoic Acid | 266.29 | 78 | >95 |
| CAA-003 | Phenylacetic Acid | 280.32 | 82 | >95 |
| CAA-004 | Cyclohexanecarboxylic Acid | 272.34 | 88 | >95 |
| CAA-005 | Nicotinic Acid | 267.27 | 75 | >95 |
Potential Biological Activity and Signaling Pathway
Cinnamic acid derivatives have been reported to possess anti-inflammatory properties, often through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4] The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient method for the generation of a this compound amide library. The use of Rink Amide resin and Fmoc chemistry allows for the straightforward production of a diverse range of amide derivatives with high purity. The resulting library can be a valuable tool for screening for novel bioactive compounds, particularly those with potential anti-inflammatory activity through the modulation of pathways such as NF-κB.
References
- 1. isca.in [isca.in]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of 4-Aminocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid (4-ACA) is a valuable compound with applications in pharmaceuticals, materials science, and as a precursor for various organic syntheses. Traditional chemical synthesis routes often involve harsh conditions and generate hazardous waste. Enzymatic synthesis presents a green and highly specific alternative for the production of 4-ACA. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using Phenylalanine Ammonia-Lyase (PAL). The primary method described is the conversion of 4-aminophenylalanine to this compound.
Principle of Synthesis
The enzymatic synthesis of this compound is primarily achieved through the deamination of a suitable precursor, 4-aminophenylalanine, catalyzed by an ammonia-lyase. Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is the key enzyme in this biotransformation. Specifically, PAL derived from the yeast Rhodotorula glutinis has been shown to efficiently catalyze this reaction.[1][2]
The overall reaction is as follows:
4-Aminophenylalanine → this compound + Ammonia
Key Enzyme: Phenylalanine Ammonia-Lyase (PAL)
PAL is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[3] While its natural substrate is L-phenylalanine, certain PAL enzymes, such as the one from Rhodotorula glutinis, exhibit activity towards substituted phenylalanine analogs like 4-aminophenylalanine.[1][2]
Data Presentation
Table 1: Reported Yields and Conditions for Enzymatic 4-ACA Synthesis
| Enzyme Source | Substrate | Product Concentration | Yield | Reference |
| Rhodotorula glutinis PAL | 4-Aminophenylalanine | ~1 g/L | 58% | [1] |
| Arabidopsis thaliana PAL | 4-Aminophenylalanine | 0.12 g/L | Low | [1] |
Experimental Protocols
This section provides detailed protocols for the expression and purification of PAL, the whole-cell biocatalysis for 4-ACA production, and the subsequent purification and analysis of the product.
Protocol 1: Expression and Partial Purification of Recombinant PAL
This protocol describes the expression of a recombinant PAL enzyme in E. coli and its subsequent partial purification.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring a PAL expression vector
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 10 mM 2-mercaptoethanol, protease inhibitor cocktail)
-
Ammonium sulfate
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate buffer (50 mM, pH 7.5)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble PAL enzyme.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-70% saturation while stirring on ice. Allow the protein to precipitate for 1 hour.
-
Protein Collection: Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and dissolve the pellet in a minimal volume of phosphate buffer.
-
Dialysis: Dialyze the resuspended pellet against phosphate buffer overnight at 4°C to remove excess ammonium sulfate.
-
Enzyme Storage: The partially purified enzyme solution can be stored at -20°C or -80°C for future use.
Protocol 2: Whole-Cell Biocatalysis for this compound Production
This protocol utilizes whole cells of a microorganism expressing PAL, which can be a more cost-effective approach by avoiding enzyme purification.[4][5]
Materials:
-
Microorganism expressing PAL (e.g., recombinant E. coli or Corynebacterium glutamicum)[6]
-
Growth medium
-
Resting cell buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
4-Aminophenylalanine (substrate)
-
Bioreactor (optional, for scaled-up production)
Procedure:
-
Cell Culture: Grow the PAL-expressing microorganism in a suitable growth medium to a high cell density (e.g., OD600 of 40-50).
-
Cell Harvest and Preparation: Harvest the cells by centrifugation and wash them with resting cell buffer. Resuspend the cells in the same buffer to a desired cell concentration (e.g., A600nm = 40).[1]
-
Biotransformation Reaction:
-
Add the 4-aminophenylalanine substrate to the cell suspension. The optimal substrate concentration should be determined empirically but can start in the range of 1-10 g/L.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for the formation of this compound by HPLC.
-
-
Reaction Termination and Product Recovery:
-
Once the reaction is complete (or has reached a plateau), terminate it by removing the cells by centrifugation or filtration.
-
The supernatant containing the this compound can be used for downstream purification.
-
Protocol 3: Purification of this compound
This protocol describes a general method for purifying this compound from the reaction mixture.
Materials:
-
Supernatant from the biotransformation reaction
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Filtration apparatus
Procedure:
-
Acidification: Adjust the pH of the supernatant to approximately 2-3 with HCl. This will cause the this compound to precipitate out of the solution.
-
Precipitate Collection: Collect the precipitate by filtration or centrifugation.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized.
-
Dissolve the precipitate in a minimal amount of a suitable solvent (e.g., hot water or ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat gently.
-
Filter the hot solution to remove the charcoal.
-
Allow the solution to cool slowly to form crystals.
-
-
Final Product Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).[1][7]
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound can be detected at its absorbance maximum, typically around 290-310 nm.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the reaction samples appropriately with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic conversion of 4-aminophenylalanine to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WO2015119251A1 - 4-amino cinnamic acid production method using enzyme - Google Patents [patents.google.com]
- 3. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Cinnamaldehyde through Whole-Cell Bioconversion from trans-Cinnamic Acid Using Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-Crosslinking with 4-Aminocinnamic Acid to Study Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and mapping these interactions within their native cellular context. Photo-crosslinking, a subset of this methodology, offers temporal and spatial control over the crosslinking reaction, minimizing non-specific interactions and capturing transient or weak binding events.
While several photo-activatable crosslinkers are commercially available, the exploration of novel reagents continues to be of significant interest. 4-Aminocinnamic acid, a derivative of cinnamic acid, presents potential as a photo-crosslinker due to the photo-reactivity of the cinnamic acid moiety, which can undergo [2+2] cycloaddition upon UV irradiation. This application note provides a detailed, generalized protocol for the utilization of this compound in photo-crosslinking experiments aimed at elucidating protein-protein interactions. It is important to note that as a less commonly used photo-crosslinker for PPI studies, optimization of the described protocols is critical for successful implementation.
Principle of the Method
The workflow for photo-crosslinking using this compound involves several key stages. First, the this compound is introduced to the protein sample. This can be achieved by chemically modifying proteins with a reactive derivative of this compound or, more elegantly, through the site-specific incorporation of this compound as a non-canonical amino acid (ncAA) into a protein of interest using genetic code expansion technologies. Upon UV irradiation at a specific wavelength, the cinnamic acid moiety becomes activated and forms a covalent bond with a nearby interacting protein. Following crosslinking, the protein complexes are isolated, digested into peptides, and analyzed by mass spectrometry to identify the cross-linked peptides and, consequently, the sites of interaction.
Data Presentation
Table 1: Representative Quantitative Data from a Photo-Crosslinking Experiment
| Bait Protein | Identified Interactor | Number of Unique Cross-linked Peptides | Sequence Coverage (%) | Reporter Ion Intensity Ratio (Cross-linked/Control) | p-value |
| Protein X | Protein Y | 12 | 25 | 3.5 | <0.01 |
| Protein X | Protein Z | 5 | 15 | 2.1 | <0.05 |
| Protein X | Protein A | 1 | 5 | 1.2 | >0.05 |
Table 2: Experimental Parameters for Optimization
| Parameter | Range | Optimal Value | Notes |
| This compound Derivative Concentration | 10 µM - 1 mM | To be determined | Varies with cell type and protein expression levels. |
| UV Irradiation Wavelength | 280 - 365 nm | To be determined | Dependent on the specific absorbance maximum of the incorporated crosslinker. |
| UV Irradiation Time | 1 - 30 minutes | To be determined | Balance between crosslinking efficiency and protein damage. |
| UV Irradiation Energy | 1 - 10 J/cm² | To be determined | Titrate to maximize crosslinking and minimize degradation. |
Experimental Protocols
Protocol 1: General Workflow for Photo-Crosslinking with a this compound Derivative
This protocol outlines the chemical modification of a purified protein with an NHS-ester derivative of this compound.
Materials:
-
Purified bait protein in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-4-Aminocinnamic acid (synthesis required)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp with a specific wavelength output (e.g., 310 nm)
-
SDS-PAGE analysis reagents
-
Mass spectrometry sample preparation reagents
Procedure:
-
Protein Preparation: Prepare the purified bait protein at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Prepare a 10 mM stock solution of NHS-4-Aminocinnamic acid in DMSO.
-
Labeling Reaction: Add the NHS-4-Aminocinnamic acid stock solution to the protein solution to a final concentration of 100-500 µM. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker by dialysis or using a desalting column.
-
Interaction Step: Add the purified prey protein or cell lysate containing the prey protein to the labeled bait protein and incubate under conditions that favor the interaction.
-
Photo-Crosslinking: Expose the sample to UV light at the predetermined optimal wavelength and duration.
-
Analysis: Analyze the cross-linked products by SDS-PAGE and Coomassie staining or Western blotting.
-
Mass Spectrometry: Excise the band corresponding to the cross-linked complex, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.
Protocol 2: Site-Specific Incorporation of this compound and In Vivo Crosslinking
This protocol describes the incorporation of this compound as a non-canonical amino acid into a protein of interest in mammalian cells for in vivo crosslinking.[1][2][3]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmids encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
This compound
-
Cell culture reagents
-
Transfection reagent
-
UV lamp
-
Lysis buffer
-
Affinity purification reagents (e.g., anti-FLAG beads)
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. Co-transfect the cells with the plasmids for the synthetase/tRNA pair and the target protein.
-
ncAA Incorporation: 24 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM this compound.
-
Protein Expression: Allow the protein to express for 48 hours.
-
In Vivo Photo-Crosslinking: Wash the cells with cold PBS. Irradiate the cells with UV light for 5-15 minutes on ice.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Clarify the lysate by centrifugation and perform affinity purification of the bait protein and its cross-linked partners.
-
Elution and Analysis: Elute the protein complexes and analyze by SDS-PAGE.
-
Mass Spectrometry: Prepare the sample for mass spectrometry analysis as described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for photo-crosslinking mass spectrometry.
Caption: EGFR signaling pathway with photo-crosslinking target.
Conclusion
Photo-crosslinking with this compound offers a potentially valuable tool for the study of protein-protein interactions. The protocols provided herein offer a starting point for researchers to explore its application. Successful implementation will require careful optimization of reaction conditions, particularly the UV irradiation parameters. The combination of this chemical biology approach with advanced mass spectrometry techniques holds the promise of revealing novel protein interactions and providing deeper insights into the complex networks that govern cellular function.
References
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 4-Aminocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminocinnamic acid. The following information is designed to address common challenges related to its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound is sparingly soluble in water due to its chemical structure, which contains both a hydrophobic benzene ring and polar amino and carboxylic acid groups. At neutral pH, the molecule exists predominantly in its zwitterionic or neutral form, which can lead to strong intermolecular interactions and precipitation from aqueous solutions.
Q2: What is the predicted pKa of this compound and why is it important?
The predicted pKa of this compound is approximately 4.79.[1] This value is critical because it indicates the pH at which the carboxylic acid group is 50% ionized. The solubility of this compound is highly dependent on the pH of the solution due to its ionizable amino and carboxylic acid functional groups.
Q3: What are the primary methods to improve the solubility of this compound?
The most common and effective methods to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule.
-
Salt Formation: Converting the molecule into a more soluble salt form, such as a hydrochloride salt.
-
Use of Co-solvents: Employing a mixture of water and a miscible organic solvent.
-
Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.
Troubleshooting Guides
Issue 1: Precipitate forms when trying to dissolve this compound in a neutral aqueous buffer.
-
Cause: At neutral pH, this compound has low intrinsic solubility.
-
Solution 1: pH Adjustment.
-
For acidic conditions (pH < 4): The amino group will be protonated (-NH3+), increasing solubility. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.
-
For basic conditions (pH > 6): The carboxylic acid group will be deprotonated (-COO-), also increasing solubility. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
-
-
Solution 2: Use of Co-solvents.
-
Prepare a stock solution in a water-miscible organic solvent where this compound is more soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Add the stock solution dropwise to your aqueous buffer while stirring vigorously to avoid localized high concentrations that can cause precipitation. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect biological assays.
-
Issue 2: The hydrochloride salt of this compound is not dissolving sufficiently.
-
Cause: While the hydrochloride salt is generally more water-soluble than the free acid, its solubility is still limited, and it can be affected by the common ion effect.
-
Solution:
-
Ensure the solution is acidic: The increased solubility of the hydrochloride salt is dependent on maintaining a low pH to keep the amino group protonated. Ensure your aqueous medium is sufficiently acidic (ideally pH < 4).
-
Gentle Warming: Gently warming the solution can help increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Use of an ultrasonic bath can help break up solid particles and facilitate dissolution.
-
Issue 3: The solution becomes cloudy or forms a precipitate after adding a this compound stock solution in an organic solvent to an aqueous buffer.
-
Cause: This is often due to the "salting out" effect, where the organic solvent reduces the solubility of the buffer salts, or the compound precipitating when the solvent ratio changes.
-
Solution:
-
Slower Addition and Vigorous Stirring: Add the stock solution very slowly to the vortex of the stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized supersaturation.
-
Optimize Co-solvent Percentage: Experiment with different final concentrations of the organic co-solvent. A slightly higher percentage may be needed to maintain solubility, but this must be balanced with the tolerance of your experimental system.
-
Pre-mix Solvents: In some cases, preparing the final buffer with the required percentage of the organic co-solvent before adding the this compound can prevent precipitation.
-
Quantitative Data Summary
| Method | Condition | Solubility Enhancement | Reference |
| pH Adjustment | pH below pKa (approx. 4.79) | Increased solubility due to protonation of the amino group. | [1] |
| pH above pKa (approx. 4.79) | Increased solubility due to deprotonation of the carboxylic acid group. | [1] | |
| Salt Formation | This compound hydrochloride | Generally more soluble in acidic aqueous solutions than the free acid. | |
| Co-solvents | Ethanol-water mixtures | Qualitative improvement in solubility with increasing ethanol concentration. | |
| DMSO-water mixtures | This compound is generally soluble in DMSO. Aqueous mixtures can be used, but precipitation may occur upon high dilution with water. | ||
| Complexation | Cyclodextrins | Can form inclusion complexes to enhance aqueous solubility. The specific type of cyclodextrin and the complexation ratio will influence the degree of solubility enhancement. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for Enhanced Aqueous Solubility
This protocol describes the in-situ preparation of the hydrochloride salt for improved dissolution in aqueous media.
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Deionized water or desired aqueous buffer (acidic pH)
-
pH meter
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of deionized water or acidic buffer.
-
While stirring, add 1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution. Continue adding HCl until the solid dissolves and the pH is in the desired acidic range (e.g., pH 2-4).
-
The this compound is now protonated, forming the more soluble hydrochloride salt in solution.
-
Adjust the final volume with the aqueous buffer as needed.
Protocol 2: Solubilization using a DMSO Co-solvent System
This protocol is for preparing an aqueous solution of this compound using DMSO as a co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Desired aqueous buffer
-
Vortex mixer
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL). Ensure the solid is completely dissolved. This stock solution can typically be stored at -20°C.
-
To prepare the working solution, calculate the volume of the DMSO stock needed to achieve the desired final concentration in your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop by drop.
-
Ensure the final concentration of DMSO in the aqueous solution is compatible with your experimental system (typically <1% v/v for many cell-based assays).
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol, based on the Higuchi-Connors method, is used to determine the effect of a cyclodextrin on the solubility of this compound.
Materials:
-
This compound
-
A selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer of desired pH
-
Shaker or rotator at a constant temperature
-
Syringe filters (e.g., 0.45 µm)
-
A suitable analytical method for quantifying this compound (e.g., HPLC-UV)
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound powder to vials containing each cyclodextrin solution.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a syringe filter to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Purification of 4-Aminocinnamic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminocinnamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted starting materials such as this compound, the corresponding alcohol or amine, and coupling reagents. Side products from dimerization or polymerization of this compound can also be present, especially if the reaction is heated for an extended period. In esterification reactions, unreacted this compound is a frequent impurity. For amide bond formation, byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if DCC is used) are common.[1]
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor your reaction's progress.[2] You can observe the disappearance of the starting materials and the appearance of the product spot. For visualization, UV light (254 nm) is often effective for these aromatic compounds.[3] Staining with a p-anisaldehyde solution can also be used, which is sensitive to nucleophilic groups like amines and alcohols.[3] Aromatic amines can also be specifically detected on a TLC plate using cinnamaldehyde, which produces a yellow spot.[4][5]
Q3: My this compound derivative appears colored, even after purification. What could be the cause?
A3: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. Exposure to air and light can accelerate this process. It is advisable to store purified this compound and its derivatives under an inert atmosphere (like nitrogen or argon) and protected from light. If color persists after initial purification, treating a solution of the compound with a small amount of activated charcoal followed by filtration can sometimes remove colored impurities.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of your product-impurity mixture. The solution may be cooling too quickly. | Try using a solvent with a lower boiling point. Insulate the flask to ensure slow cooling. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.[7] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Try adding an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of your pure product.[7] |
| Low recovery of the purified product. | Too much solvent was used for dissolution. The crystals were washed with too much cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent required to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration funnel and flask are pre-heated before hot filtration.[7][8] |
| The product is still impure after recrystallization. | The chosen solvent is not suitable for separating the specific impurities. The cooling was too rapid, trapping impurities within the crystals. | Perform small-scale solubility tests to find a more selective solvent or solvent mixture. Ensure the solution cools down slowly and without disturbance to allow for the formation of pure crystals.[7][9] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product streaks or "tails" on the column. | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel interacting with the basic amino group). The column is overloaded. | Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[10] Use a different stationary phase, such as alumina (basic or neutral).[10] Ensure you are not loading too much crude product onto the column. |
| Poor separation of product from impurities. | The eluent system is not optimized for the separation. | Systematically test different solvent mixtures with varying polarities. A good starting point for cinnamic acid derivatives is a hexane/ethyl acetate gradient. For more polar compounds, dichloromethane/methanol can be effective.[11] Use TLC to guide your choice of solvent system. |
| Product does not elute from the column. | The eluent is not polar enough. The compound has decomposed on the silica gel. | Gradually increase the polarity of the eluent. If using a gradient, ensure the final polarity is high enough. Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or a different purification technique.[10] |
| Fractions are very dilute. | The compound is eluting very slowly over many fractions. | Once the product begins to elute, you can sometimes increase the polarity of the eluent to speed up its elution and collect it in fewer fractions. |
Experimental Protocols
Protocol 1: Purification of a this compound Ester by Column Chromatography
This protocol describes the purification of a crude this compound ester synthesized via Fischer esterification.
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate alongside spots of the starting materials (this compound and the alcohol).
-
Develop the plate in a solvent system such as 4:1 Hexane:Ethyl Acetate.
-
Visualize the plate under UV light (254 nm). The ester product should have a higher Rf value than the starting this compound.
-
-
Column Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.
-
Equilibrate the column by running the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate) through the silica gel until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ester.
-
Protocol 2: Purification of a this compound Amide by Recrystallization
This protocol is suitable for the purification of a crude this compound amide.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.
-
-
Dissolution:
-
Place the crude amide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Signaling Pathway
Anti-Inflammatory Signaling Pathway of a this compound Derivative
Certain derivatives of this compound have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and p38 MAPK pathways.[6]
Caption: Inhibition of NF-κB and p38 MAPK pathways by a this compound derivative.
References
- 1. peptide.com [peptide.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 6. Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. biotage.com [biotage.com]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Managing Stability Issues of 4-Aminocinnamic Acid in Solution
Welcome to the technical support center for 4-Aminocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experiments.
Troubleshooting Guide
This guide addresses common stability issues encountered when working with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in aqueous solution | Low aqueous solubility of this compound.[1] | - Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting with aqueous buffer. - Adjust the pH of the aqueous solution. This compound hydrochloride is noted to be generally stable in a pH range of 5-7.[2] |
| Discoloration of the solution (e.g., turning yellow or brown) | Degradation of the compound, potentially due to oxidation or photodegradation. | - Prepare solutions fresh whenever possible.[3] - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[3] - Store stock solutions at -20°C in tightly sealed vials.[3] - For short-term storage (up to one month), aliquot and store at -20°C.[3] |
| Loss of compound potency or inconsistent results | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | - Perform a forced degradation study to understand the stability profile under your specific experimental conditions (see Experimental Protocols section). - Use a stability-indicating HPLC method to monitor the purity of your solution over time. |
| Formation of unexpected peaks in HPLC analysis | Presence of degradation products. | - Identify the degradation products using techniques like LC-MS/MS. - Adjust storage and handling conditions to minimize degradation. Consider using antioxidants or light-protective measures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents. As a compound with an amino group and a carboxylic acid, it is susceptible to pH-dependent hydrolysis. The aromatic amine functionality can be prone to oxidation, and the conjugated double bond system makes it susceptible to photodegradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to prepare stock solutions and use them on the same day.[3] If storage is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[3] Solutions should be protected from light.[3] For solid this compound, it should be stored in a cool, dry place.[1]
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the stability of your solution. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of your solution over time will allow you to monitor for any decrease in the parent compound and the appearance of degradation peaks.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:
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Hydrolysis: The amide linkage in derivatives or the carboxylic acid group itself can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The amino group on the aromatic ring is a potential site for oxidation, which can lead to the formation of colored byproducts. The double bond in the cinnamic acid backbone can also be a target for oxidative cleavage.
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Photodegradation: The conjugated system of this compound can absorb UV light, potentially leading to isomerization of the double bond (cis-trans) or photodimerization reactions, as seen in similar cinnamic acid derivatives.[4]
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for stability under forced degradation conditions, based on typical protocols for pharmaceutical compounds.[5][6] Researchers should perform their own stability studies to determine the precise degradation kinetics under their specific experimental conditions.
| Stress Condition | Typical Conditions | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Likely to degrade | Hydrolysis of the acrylic acid side chain or modifications to the amino group. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | Likely to degrade | Similar to acidic hydrolysis, with potential for salt formation. |
| Oxidation | 3% H₂O₂ at room temperature | Susceptible to oxidation | Oxidized forms of the amino group, potential cleavage of the double bond. |
| Thermal Degradation | 60°C in solution | Degradation is possible, especially over extended periods. | Isomers, decarboxylation products. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Susceptible to photodegradation | Photo-isomers (cis/trans), photodimers.[4] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to assess its stability and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or DMSO.
-
Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60°C for a specified time.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
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Thermal Degradation: Heat the stock solution at 60°C for a specified time.
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Photodegradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample. For acidic and basic hydrolysis samples, neutralize them before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.
-
Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for analyzing this compound and its potential degradation products.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at the λmax of this compound and Mass Spectrometry (MS) for identification of degradation products.
Potential Degradation Signaling Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and common degradation reactions of similar compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound hydrochloride (EVT-297393) | 54057-95-3 [evitachem.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Single crystal to single crystal [2+2] photoreactions in chloride and sulphate salts of 4-amino-cinnamic acid via solid-solution formation: a structural and kinetic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 4-Aminocinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Knoevenagel condensation, reacting 4-aminobenzaldehyde with malonic acid in the presence of a basic catalyst.[1] Variations of this reaction, such as the Doebner modification, which uses pyridine as a solvent and a catalyst like piperidine, are also common.[2]
Q2: What is the primary side reaction to be aware of during the synthesis of this compound?
A2: The most significant side reaction is the self-condensation of the starting material, 4-aminobenzaldehyde. This occurs when two molecules of the aldehyde react with each other, leading to the formation of polymeric byproducts.[3] This is more likely to occur under strongly basic conditions or in the presence of acid fumes.[3][4]
Q3: How can I minimize the self-condensation of 4-aminobenzaldehyde?
A3: To reduce self-condensation, it is advisable to use a weak base as a catalyst.[4] Carefully controlling the stoichiometry of the reactants is also crucial. Additionally, ensuring the absence of acid fumes, which can catalyze the self-condensation, is important for a cleaner reaction.[3]
Q4: What are the typical yields for the synthesis of this compound and its derivatives?
A4: The yields for the synthesis of p-aminocinnamic acid derivatives via Knoevenagel condensation can vary, typically ranging from 58% to 88%.[1] The specific yield for this compound will depend on the reaction conditions and the successful mitigation of side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Self-condensation of 4-aminobenzaldehyde: The starting aldehyde can polymerize, reducing the amount available for the desired reaction.[3] | - Use a milder base (e.g., piperidine in catalytic amounts instead of a strong base).[4]- Maintain a strict 1:1 molar ratio of 4-aminobenzaldehyde to malonic acid.- Ensure the reaction environment is free of acid fumes.[3] |
| 2. Incomplete Reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure adequate reaction time and temperature as specified in the protocol. | |
| Formation of a Dark, Tarry Substance | Polymeric byproducts: This is a strong indication of the self-condensation of 4-aminobenzaldehyde. | - Re-evaluate the basicity of the catalyst and consider using a weaker base.- Purify the 4-aminobenzaldehyde before use to remove any acidic impurities that might promote polymerization. |
| Difficulty in Product Isolation/Purification | Presence of unreacted starting materials or byproducts: Co-precipitation of starting materials or side products with the desired this compound. | - After precipitation of the crude product, wash thoroughly with cold water.- Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from the general procedure for the synthesis of p-aminocinnamic acid derivatives.[1]
Materials:
-
4-aminobenzaldehyde (20 mmol)
-
Malonic acid (25 mmol)
-
Pyridine (15 mL)
-
Piperidine (20 drops)
-
Ice water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1% Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 4-aminobenzaldehyde (20 mmol) and malonic acid (25 mmol) in pyridine (15 mL).
-
Add piperidine (20 drops) to the mixture.
-
Heat the solution at 80°C for 20 hours with continuous stirring.
-
After the reaction is complete, pour the mixture into 120 mL of ice water.
-
Add 5 mL of saturated NaHCO₃ solution to the aqueous mixture.
-
Filter the resulting precipitate.
-
Suspend the crude precipitate in 200 mL of cold 1% NaOH solution and stir for 1 minute.
-
Filter the mixture again to remove any insoluble impurities.
-
Neutralize the filtrate to a pH of 7 using 10% HCl to precipitate the this compound.
-
Collect the purified product by filtration, wash with cold water, and dry.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various p-aminocinnamic acid derivatives using the Knoevenagel condensation.
| Derivative | Yield (%) | Reference |
| p-(Dimethylamino)cinnamic acid | 71 | [1] |
| p-(Diethylamino)cinnamic acid | 80 | [1] |
| p-(Piperidino)cinnamic acid | 72 | [1] |
| p-(Morpholino)cinnamic acid | 88 | [1] |
| p-(Pyrrolidino)cinnamic acid | 68 | [1] |
Note: The yield of this compound is expected to be within a similar range, provided that side reactions are effectively minimized.
Visualizations
References
Technical Support Center: Optimizing Derivatization of 4-Aminocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 4-aminocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: Poor solubility is a common issue. Consider the following solutions:
-
Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO, where cinnamic acid derivatives often exhibit better solubility.
-
Temperature: Gently warming the solvent can improve solubility.
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Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
Q2: Do I need to protect the amino group of this compound before derivatization?
A2: Yes, in many cases, protecting the amino group is crucial to prevent unwanted side reactions, such as N-acylation or polymerization. The choice of protecting group will depend on the subsequent reaction conditions.
Q3: What are the most common protecting groups for the amino functionality?
A3: The most common protecting groups for amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable to bases and hydrogenolysis but can be removed under acidic conditions. Conversely, the Cbz group is stable to acids and bases but is readily cleaved by catalytic hydrogenolysis.
Q4: My amide coupling reaction is sluggish or failing. What should I do?
A4: Several factors can contribute to a failing amide coupling reaction. First, ensure all your reagents, especially the coupling agents and solvents, are anhydrous, as moisture can hydrolyze the activated intermediates. If the reaction is still not proceeding, consider switching to a more potent coupling agent like HATU or HBTU, especially when working with sterically hindered amines.
Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A5: Common side products in the derivatization of this compound can include:
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Diacylation: If the amino group is unprotected, it can be acylated along with the carboxylic acid, leading to the formation of an amide at the amino position.
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Polymerization: Under harsh acidic or basic conditions, or at elevated temperatures, the double bond of the cinnamic acid can lead to polymerization.
-
Byproducts from coupling reagents: For example, when using EDC, the corresponding urea byproduct is formed, which needs to be removed during workup.
Troubleshooting Guides
Low Reaction Yield
| Issue | Potential Cause | Recommended Solution |
| Low Esterification Yield | Reversible nature of Fischer esterification.[1] | Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product.[1] Actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1] |
| Insufficient acid catalyst.[1] | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used. | |
| Low Amide Coupling Yield | Incomplete activation of the carboxylic acid. | Use a more efficient coupling reagent such as HATU or HBTU, particularly for challenging substrates. |
| Presence of moisture. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Steric hindrance in the amine. | Increase the reaction temperature and/or reaction time. Consider converting the carboxylic acid to a more reactive acyl chloride intermediate. |
Side Reactions and Impurities
| Issue | Potential Cause | Recommended Solution |
| Formation of a Dark Brown or Black Reaction Mixture in Esterification | Polymerization or addition reactions at the double bond under harsh acidic conditions and high temperatures.[1] | Use milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[1] |
| Presence of a Urea Byproduct in Amide Coupling | Use of carbodiimide coupling reagents like DCC or EDC. | If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed during an aqueous workup.[2] |
| Di-acylation of this compound | The amino group is unprotected and reacts with the acylating agent. | Protect the amino group with a suitable protecting group (e.g., Boc) before proceeding with the derivatization of the carboxylic acid. |
Purification Challenges
| Issue | Potential Cause | Recommended Solution |
| Difficulty Removing Excess Carboxylic Acid | Incomplete reaction or use of excess starting material. | During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to convert the unreacted carboxylic acid into its water-soluble salt.[1] |
| Difficulty Removing Excess Amine | Use of excess amine in an amide coupling reaction. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess amine and render it water-soluble. |
| Co-elution of Product and Byproducts during Column Chromatography | Similar polarities of the desired product and impurities. | Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Quantitative Data Summary
| Derivatization Reaction | Reagents/Conditions | Yield (%) | Reference |
| Amide Synthesis | Cinnamic acid, p-anisidine, DCC, DMAP, DCM, RT, 15 min | 48.8 | [3] |
| Cinnamic acid, p-anisidine, DCC, DMAP, THF, RT, 15 min | 39.7 | [3] | |
| Cinnamic acid, p-anisidine, EDC.HCl, THF, 60°C, 150 min | 93.1 | [3] | |
| Cinnamic acid derivatives and 4-aminoantipyrine | 85 | [4] | |
| Ester Synthesis (Methyl Esters) | Thionyl chloride in methanol | 73 | [5] |
| Sulfuric acid in methanol | 76 | [5] | |
| Dimethyl sulfate in acetone | 82 | [5] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture at room temperature with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected this compound.
Protocol 2: Fischer Esterification of this compound (after Boc protection)
-
Dissolve Boc-protected this compound (1 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
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Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography on silica gel.[7]
Protocol 3: Amide Coupling of Boc-Protected this compound using EDC/HOBt
-
Dissolve Boc-protected this compound (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1-1.2 equivalents) in an anhydrous solvent such as DMF or DCM.[2]
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC.HCl (1.2 equivalents) portion-wise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir overnight.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Purification of 4-Aminocinnamic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-aminocinnamic acid derivatives. The inherent zwitterionic nature of these compounds, possessing both a basic amino group and an acidic carboxylic acid group, presents unique challenges in achieving high purity. This guide offers practical solutions and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives difficult to purify?
The primary challenge arises from the presence of both an acidic carboxylic acid group and a basic amino group in the same molecule. At neutral pH, these functional groups can exist in their ionized forms (carboxylate and ammonium), forming a zwitterion. This zwitterionic character leads to:
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Poor Solubility: Zwitterions often exhibit low solubility in a wide range of common organic solvents, making purification by recrystallization challenging.
-
Chromatographic Issues: In normal-phase chromatography (e.g., using silica gel), the polar zwitterion can interact very strongly with the stationary phase, leading to poor separation, tailing peaks, or even irreversible adsorption. In reverse-phase chromatography, controlling the ionization state with pH is crucial for achieving good retention and peak shape.
Q2: What are the most common impurities in the synthesis of this compound derivatives?
Common impurities can include:
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Starting Materials: Unreacted this compound, or the corresponding aldehyde/ketone and active methylene compound used in the synthesis.
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Side Products: Products from self-condensation of the starting materials, or byproducts from the reaction of impurities present in the starting materials.
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Reagents and Catalysts: Residual coupling agents, acids, or bases used in the synthesis. For example, in amide synthesis, unreacted activating agents or their byproducts can be present.[1]
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Degradation Products: this compound and its derivatives can be susceptible to oxidation and polymerization, especially if exposed to air and light over extended periods.
Q3: What is the best initial approach for purifying a new this compound derivative?
For a new derivative, a good starting point is recrystallization , as it can be a simple and effective method for removing many impurities. If the compound's solubility is low in common solvents, a mixed-solvent system or purification via salt formation and subsequent neutralization can be explored. If recrystallization fails or does not provide the desired purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the next best choice due to its effectiveness in separating polar and ionizable compounds.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Compound is poorly soluble in all tested solvents. | The zwitterionic nature of the compound leads to strong intermolecular forces in the crystal lattice. | - Try highly polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot methanol/ethanol. - Use a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., dissolve in a minimal amount of hot DMF and add water dropwise until turbidity appears, then clarify with a few drops of DMF and cool slowly). - Convert the derivative to a salt (e.g., hydrochloride or sodium salt) to increase its solubility in polar solvents for purification, then neutralize back to the free acid/base. |
| "Oiling out" occurs upon cooling. | The compound is separating from the solution as a liquid phase instead of forming crystals. This can be due to a high concentration of impurities or too rapid cooling. | - Add more of the "good" solvent to the hot solution to make it less saturated before cooling. - Ensure a very slow cooling rate. Insulate the flask to allow for gradual temperature decrease. - Try a different solvent or solvent system. |
| Low recovery of the purified product. | - Too much solvent was used for dissolution. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Pre-heat the funnel and filter paper for hot filtration. |
| No crystal formation upon cooling. | The solution is not sufficiently supersaturated. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Compound streaks or does not elute from a silica gel column. | Strong interaction between the polar/ionic compound and the acidic silica gel. | - Use a mobile phase modifier: Add a small amount of a competing acid (e.g., 1-2% acetic acid or formic acid) to protonate the carboxylic acid and reduce its interaction with silica. Alternatively, add a competing base (e.g., 1-2% triethylamine or ammonia in methanol) to deprotonate the silanols and prevent strong interaction with the amine. Note that using both an acid and a base simultaneously is generally not recommended. - Switch to a different stationary phase: Consider using alumina (neutral or basic), or an amine-functionalized silica column. - Employ reverse-phase chromatography. |
| Poor separation of the product from polar impurities. | The chosen mobile phase is not providing sufficient selectivity on the stationary phase. | - Optimize the mobile phase: For normal phase, vary the polarity of the eluent system (e.g., try gradients of ethyl acetate/hexanes with an appropriate modifier, or dichloromethane/methanol with a modifier). For reverse phase, optimize the gradient of water/acetonitrile or water/methanol and the concentration of the acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). |
| Product co-elutes with a non-polar impurity. | The polarity difference between the product and the impurity is insufficient for separation with the chosen system. | - Switch the chromatography mode: If using normal phase, try reverse phase, and vice-versa. The difference in retention mechanisms can often resolve co-eluting compounds. |
Data Presentation
Table 1: Solubility of this compound Derivatives in Common Solvents (Qualitative)
| Solvent | Polarity | Expected Solubility of this compound Derivatives |
| Water | High | Low (pH-dependent) |
| Methanol | High | Moderate to High (especially when heated) |
| Ethanol | High | Moderate (especially when heated) |
| Acetone | Medium | Low to Moderate |
| Ethyl Acetate | Medium | Low |
| Dichloromethane | Medium-Low | Very Low |
| Hexane | Low | Insoluble |
| Dimethylformamide (DMF) | High | High |
| Dimethyl Sulfoxide (DMSO) | High | High |
Note: This table provides general guidance. Actual solubility will depend on the specific derivative.
Table 2: Typical Purification Outcomes for this compound Derivatives
| Purification Method | Typical Yield | Typical Purity (by HPLC) | Notes |
| Recrystallization | 60-90% | >95% | Highly dependent on the impurity profile and solubility. |
| Normal-Phase Chromatography (with modifier) | 40-70% | >98% | Can be effective but may require careful optimization of the mobile phase. |
| Reverse-Phase HPLC (preparative) | 50-80% | >99% | Generally provides the highest purity but can be more time-consuming and expensive for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative from a Mixed-Solvent System (Methanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of hot methanol.
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Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
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Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.
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Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Purification by Normal-Phase Column Chromatography with an Acidic Modifier
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol) containing 1% acetic acid. Gradually increase the polarity of the mobile phase (e.g., to 95:5 dichloromethane:methanol with 1% acetic acid) to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Reverse-Phase HPLC
-
System Preparation: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% water with 0.1% trifluoroacetic acid (TFA) and 5% acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase or a solvent like methanol. Filter the sample through a 0.45 µm syringe filter.
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Injection: Inject the sample onto the column.
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Elution: Run a gradient from the initial conditions to a higher concentration of organic solvent (e.g., 95% acetonitrile with 0.1% TFA) over a suitable time frame (e.g., 30-60 minutes).
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Fraction Collection: Collect fractions corresponding to the product peak based on UV detection.
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Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: The relationship between the structure and purification challenges.
References
preventing photodegradation of 4-Aminocinnamic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 4-Aminocinnamic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the breakdown of molecules caused by the absorption of light energy. For this compound, a photosensitive compound, exposure to light, particularly in the UV spectrum, can lead to chemical changes. These changes can result in the loss of the compound's intended properties, the formation of impurities, and consequently, inaccurate and unreliable experimental results.
Q2: What are the primary products of this compound photodegradation?
A2: The main photodegradation pathways for cinnamic acid derivatives like this compound are cis-trans isomerization and [2+2] cycloaddition. Cis-trans isomerization alters the spatial arrangement of the molecule, while cycloaddition can lead to the formation of cyclobutane dimers.
Q3: How can I visually detect the photodegradation of my this compound solution?
A3: While significant degradation may sometimes cause a visible color change or the formation of a precipitate, it is crucial to note that substantial degradation, such as isomerization, can occur without any visible signs.[1] Therefore, relying solely on visual inspection is not a reliable method for assessing the stability of your solution. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary for accurate quantification of degradation.[1]
Q4: What are the ideal storage conditions for this compound and its solutions?
A4: To minimize photodegradation, solid this compound and its solutions should be stored in a cool, dark place.[1] It is highly recommended to use amber glass vials or containers that are wrapped in aluminum foil to provide protection from light.[1] For solutions, preparing them fresh before use is the best practice. If storage is necessary, it should be at low temperatures (2-8 °C) and always protected from light.[1]
Q5: Can the solvent I use affect the photodegradation of this compound?
A5: Yes, the choice of solvent can influence the rate of photodegradation. The polarity of the solvent can play a significant role in the stability of the compound. It is advisable to test the stability of this compound in different solvents if your experimental design allows for flexibility.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Concentration in Solution
| Potential Cause | Recommended Solution |
| Light Exposure | Work in a dimly lit area or under amber or UV-filtered light. Always use amber glassware or wrap clear glassware and sample vials in aluminum foil. Keep solutions covered when not in use.[1] |
| pH of the Medium | If your experimental conditions permit, adjust the pH of the solution. For some cinnamic acid derivatives, neutral to slightly alkaline conditions can reduce the rate of photodegradation.[1] |
| Oxidative Degradation | Degas your solvents before preparing solutions to minimize dissolved oxygen. Consider adding a compatible antioxidant to your solution if it does not interfere with your experiment.[1] |
| Thermal Degradation | Although photodegradation is the primary concern, avoid exposing solutions to high temperatures for extended periods. |
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Identification and Solution |
| Cis-Trans Isomerization | An unexpected peak eluting close to the main trans-4-Aminocinnamic acid peak may be the cis-isomer.[1] To prevent this, strictly minimize light exposure during all stages of sample preparation, handling, and analysis. |
| Dimer Formation | Broader peaks that elute later than the monomer may indicate the formation of cyclobutane dimers. This is more common in concentrated solutions. Diluting the sample may help in identification. Prevention involves minimizing light exposure. |
Data Presentation
The following tables present hypothetical but plausible data to illustrate the impact of various factors on the photodegradation of this compound.
Table 1: Effect of Solvent Polarity on Photodegradation of this compound
| Solvent | Dielectric Constant (approx.) | % this compound Remaining (after 2h UV exposure) |
| Dichloromethane | 9.1 | 85% |
| Acetonitrile | 37.5 | 78% |
| Methanol | 32.7 | 72% |
| Water | 80.1 | 65% |
Table 2: Effect of pH on Photodegradation of this compound in Aqueous Solution
| pH | % this compound Remaining (after 2h UV exposure) |
| 4.0 | 60% |
| 7.0 | 75% |
| 9.0 | 82% |
Table 3: Protective Effect of Antioxidants on Photodegradation of this compound in Acetonitrile/Water (1:1)
| Antioxidant | Concentration (mM) | % this compound Remaining (after 2h UV exposure) |
| None (Control) | 0 | 70% |
| Ascorbic Acid | 1 | 85% |
| Ascorbic Acid | 5 | 92% |
| Vitamin E | 1 | 82% |
| Vitamin E | 5 | 88% |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
This protocol outlines the standard operating procedure for handling this compound to minimize light-induced degradation.
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Workspace Preparation:
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Whenever possible, conduct experiments in a room with minimal natural light.
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Work on a bench that is not in direct sunlight.
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If available, use amber or UV-filtered lighting.
-
-
Glassware and Containers:
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Sample Preparation:
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Storage:
Protocol 2: Photostability Assessment of this compound using HPLC-UV
This protocol is adapted from ICH Q1B guidelines for photostability testing and utilizes HPLC-UV for quantification.[2][3]
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) at a known concentration (e.g., 1 mg/mL) following the general handling procedures in Protocol 1.
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From the stock solution, prepare experimental samples at a lower concentration (e.g., 10 µg/mL).
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Prepare a "dark control" sample by wrapping a vial of the experimental sample completely in aluminum foil.[3]
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If testing the effect of stabilizers, prepare additional samples containing the desired concentrations of antioxidants.
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-
Light Exposure:
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Place the unwrapped experimental samples and the wrapped dark control sample in a photostability chamber.
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Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] The light source should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm.[2]
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At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each sample for analysis.
-
-
HPLC-UV Analysis:
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Chromatographic Conditions (Example):
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Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
-
Detection Wavelength: 278 nm (based on the UV absorbance maximum of similar compounds)
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Column Temperature: Ambient (25°C)
-
-
Inject the collected aliquots into the HPLC system.
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Quantify the peak area of this compound in each sample.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Compare the degradation of the exposed samples to the dark control to assess the extent of photodegradation versus thermal degradation.
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Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for photostability assessment.
Caption: Troubleshooting flowchart for photodegradation issues.
References
troubleshooting low yields in 4-Aminocinnamic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Aminocinnamic acid, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction. A less common but viable alternative is the Heck reaction.
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Knoevenagel Condensation: This reaction involves the condensation of 4-aminobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[1][2] The reaction with malonic acid is often followed by decarboxylation to yield the final product.[1]
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Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde, in this case, 4-aminobenzaldehyde, with an acid anhydride like acetic anhydride, using the alkali salt of the corresponding acid (e.g., sodium acetate) as a weak base.[3][4][5]
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Heck Reaction: This palladium-catalyzed cross-coupling reaction can be employed to synthesize this compound by reacting a 4-haloaniline (e.g., 4-iodoaniline) with acrylic acid.[6]
Q2: My overall yield of this compound is low. What are the general areas I should investigate?
A2: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:
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Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal reaction conditions.
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Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
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Product Degradation: The desired product may be unstable under the reaction or workup conditions.
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Inefficient Purification: Significant loss of product can occur during the isolation and purification steps.
This guide will provide detailed troubleshooting for each of these areas.
Troubleshooting Low Yields in Knoevenagel Condensation
The Knoevenagel condensation of 4-aminobenzaldehyde with malonic acid is a popular route for synthesizing this compound. Here are some common issues and their solutions:
Q3: My Knoevenagel condensation reaction appears to be incomplete, resulting in a low yield. What are the likely causes and how can I fix them?
A3: Incomplete conversion is a common problem and can be addressed by optimizing several reaction parameters.
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Insufficient Catalyst: The choice and amount of the basic catalyst are crucial. For the Knoevenagel-Doebner modification, a combination of pyridine (as solvent and base) and a catalytic amount of piperidine is traditionally used.[7] Greener alternatives include using catalysts like ammonium bicarbonate or L-proline in solvents like ethanol.[8]
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Solution: Ensure the catalyst is of good quality and used in the appropriate amount. For pyridine/piperidine systems, maintaining the correct ratio is important. For other catalysts, a small-scale optimization of the catalyst loading may be necessary.
-
-
Suboptimal Temperature and Reaction Time: The reaction often requires heating to proceed at a reasonable rate.[7]
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Solution: Ensure the reaction is maintained at the recommended temperature for a sufficient duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
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Solution: Choose a solvent system in which both 4-aminobenzaldehyde and malonic acid are soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO are often effective.[7]
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Q4: I am observing the formation of byproducts in my Knoevenagel reaction. What are they and how can I minimize them?
A4: Side reactions can significantly lower the yield of this compound.
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Self-Condensation of 4-aminobenzaldehyde: Aromatic aldehydes can undergo self-condensation, especially under strongly basic conditions.[1]
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Solution: Use a weak base as a catalyst. The Knoevenagel condensation is typically catalyzed by weak amines.[1]
-
-
Michael Addition: The product, this compound, or the intermediate, can potentially undergo a Michael addition with the enolate of malonic acid.
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Solution: This is more likely with strong bases. Using a weaker base and controlling the stoichiometry of the reactants can help minimize this side reaction.
-
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Polymerization: The amino group and the double bond can potentially lead to polymerization, especially at high temperatures.[9]
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Solution: Running the reaction at a lower temperature for a longer time may help. Also, consider using more dilute reaction conditions.[7]
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Data Presentation: Knoevenagel Condensation Optimization
| Parameter | Condition | Effect on Yield | Troubleshooting Action |
| Catalyst | Pyridine/Piperidine | Often gives good yields but can be difficult to remove. | Use in appropriate ratios and ensure complete removal during workup. |
| Triethylamine (TEA) | A good alternative to pyridine, can act as both base and phase transfer catalyst.[10] | Optimize concentration; may require a co-catalyst like piperidine. | |
| Ammonium Bicarbonate | A "greener" option, can provide good to excellent conversions.[11] | Optimize reaction temperature and time for this catalyst. | |
| Solvent | Pyridine | Acts as both solvent and base, but is toxic and has a high boiling point. | Consider alternative solvents like toluene or ethanol for easier workup.[10] |
| Toluene | A less toxic alternative to pyridine, can give good yields with TEA.[10] | Ensure adequate solubility of reactants. | |
| Ethanol | A greener solvent, often used with catalysts like L-proline.[8] | May require longer reaction times or higher temperatures. | |
| Temperature | 80-120 °C (Reflux) | Generally increases reaction rate.[7] | High temperatures can promote side reactions and polymerization. Optimize for your specific catalyst system. |
| Reactant Ratio | Malonic Acid : Aldehyde | A slight excess of malonic acid can drive the reaction to completion. | A large excess can lead to purification difficulties. A 1.2:1 to 2:1 ratio is a good starting point.[11] |
Troubleshooting Low Yields in Perkin Reaction
The Perkin reaction offers a direct route to cinnamic acids, but the presence of the amino group in 4-aminobenzaldehyde introduces specific challenges.
Q5: My Perkin reaction is giving a low yield of this compound. What are the common pitfalls?
A5: Low yields in the Perkin reaction are often due to side reactions or suboptimal conditions.
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N-Acetylation of the Amino Group: The primary amino group of 4-aminobenzaldehyde or the resulting this compound can be acetylated by acetic anhydride, the common reagent in this reaction. This forms N-acetyl-4-aminocinnamic acid as a significant byproduct.
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Solution: One approach is to protect the amino group before the reaction and deprotect it afterward, though this adds extra steps. Alternatively, carefully controlling the reaction conditions (e.g., temperature and reaction time) may help to minimize this side reaction. Some protocols suggest that microwave irradiation can lead to faster reactions and potentially higher yields of the desired product.[12][13]
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Formation of Resinous Byproducts: High reaction temperatures can lead to the formation of dark, tar-like substances, which are likely polymerization products.
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Solution: Ensure the reaction temperature is carefully controlled and does not exceed the recommended range (typically around 180°C for conventional heating).[12] Using microwave irradiation can significantly shorten the reaction time from hours to minutes, which can reduce the formation of these byproducts.[12][13]
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Moisture Contamination: The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride.
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Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
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Data Presentation: Perkin Reaction Optimization
| Parameter | Condition | Effect on Yield | Troubleshooting Action | | :--- | :--- | :--- | | Reaction Method | Conventional Heating (Oil Bath) | Typically requires long reaction times (4-8 hours) at high temperatures (~180°C).[12] | Prone to byproduct formation due to prolonged heating. | | | Microwave Irradiation | Drastically reduces reaction time (to minutes) and can improve yields.[12][13] | Requires specialized equipment, but can be a highly effective optimization strategy. | | Base | Anhydrous Sodium Acetate | The standard weak base catalyst.[3] | Ensure it is finely powdered and anhydrous for optimal activity. | | | Anhydrous Potassium Acetate | Can sometimes give better yields than sodium acetate. | A good alternative to try if yields with sodium acetate are low. | | Byproduct Formation | N-acetylation | A major side reaction that consumes starting material and product. | Minimize by optimizing reaction time and temperature. Consider a protection/deprotection strategy if yields are consistently low. | | | Polymerization/Tarring | Occurs at high temperatures and with prolonged reaction times. | Use microwave irradiation or carefully control the temperature of conventional heating. |
Purification of this compound
Q6: I have a crude product, but I am losing a lot of it during purification. What is the best way to purify this compound?
A6: Recrystallization is the most common and effective method for purifying this compound.
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Choosing the Right Solvent: The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[14][15]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent in a mixed pair).
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If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it and any other insoluble impurities.[14]
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Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.[15]
-
Dry the crystals thoroughly.
-
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 4-Aminobenzaldehyde with Malonic Acid
This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes.[10][17]
Materials:
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4-Aminobenzaldehyde
-
Malonic acid
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Pyridine
-
Piperidine
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Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (1 equivalent), malonic acid (1.2-2 equivalents), and pyridine (as solvent).
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Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
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Heat the reaction mixture to reflux (around 115°C) and maintain it for 2-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
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Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2). This will precipitate the crude this compound.
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Collect the crude product by vacuum filtration and wash it with cold water.
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Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Perkin Reaction of 4-Aminobenzaldehyde with Acetic Anhydride (Microwave-Assisted)
This protocol is based on a general procedure for microwave-assisted Perkin reactions.[12][13]
Materials:
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4-Aminobenzaldehyde
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Acetic anhydride
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Anhydrous sodium acetate
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Saturated sodium carbonate solution
-
Concentrated Hydrochloric Acid
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Deionized water
Procedure:
-
In a microwave-safe reaction vessel, combine 4-aminobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and finely powdered anhydrous sodium acetate (0.6 equivalents).
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Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300-400 W) for a short period (e.g., 5-10 minutes). The optimal time and power should be determined experimentally.
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After irradiation, while the mixture is still hot, carefully pour it into a flask containing water.
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Add a saturated solution of sodium carbonate with vigorous stirring until the mixture is alkaline.
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If unreacted aldehyde is present, it can be removed by steam distillation.
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Cool the residual solution and filter to remove any resinous byproducts.
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Acidify the filtrate with concentrated hydrochloric acid with stirring to precipitate the crude this compound.
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Collect the crude product by vacuum filtration and wash it with cold water.
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Purify by recrystallization from water or an ethanol/water mixture.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Knoevenagel condensation pathway for this compound synthesis.
Caption: Perkin reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. longdom.org [longdom.org]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters | MDPI [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Simple synthetic route to 4-aminobenzaldehydes from anilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. researchgate.net [researchgate.net]
strategies to reduce by-products in 4-Aminocinnamic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminocinnamic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Knoevenagel condensation and Perkin reaction.
Knoevenagel Condensation Issues
Question 1: My Knoevenagel condensation reaction is showing low to no yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Knoevenagel condensation for this compound synthesis can stem from several factors. Here’s a systematic troubleshooting guide:
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Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine, or ammonium salts) may be of poor quality, degraded, or used in an insufficient amount.
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Solution: Use a fresh batch of a high-purity catalyst. Optimize the catalyst loading, typically starting with 5-10 mol%. For the synthesis of aminocinnamic acids, ammonium bicarbonate can be an effective and milder catalyst.[1]
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical.
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Solution: Many Knoevenagel condensations proceed well at room temperature, but some may require heating to overcome the activation energy.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. For 4-aminobenzaldehyde, heating at 80°C for several hours has been reported to be effective.[3]
-
-
Poor Solubility of Reactants: If the 4-aminobenzaldehyde or malonic acid are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.
-
Water Removal: The Knoevenagel condensation produces water as a by-product. Its presence can shift the reaction equilibrium back towards the starting materials.
-
Solution: Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted at reflux in a suitable solvent like toluene.[4]
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Question 2: I am observing significant by-product formation in my Knoevenagel reaction. What are these by-products and how can I minimize them?
Answer: By-product formation is a common issue. Here are the likely culprits and strategies to mitigate them:
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Polymeric Materials: 4-Aminobenzaldehyde is prone to self-condensation and polymerization, especially under basic conditions or at elevated temperatures, leading to insoluble, often colored, materials.[5]
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Solution:
-
Use a milder base or a catalytic amount of a stronger base.
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Maintain the reaction at the lowest effective temperature.
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Add the 4-aminobenzaldehyde slowly to the reaction mixture to keep its concentration low.
-
-
-
Michael Addition Product: The desired this compound can undergo a Michael addition with another molecule of the malonic acid enolate. This is more likely if a strong base is used in excess.
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Solution: Use a 1:1 molar ratio of 4-aminobenzaldehyde to malonic acid.[2] Employ a weak base as the catalyst.
-
-
Decarboxylation of the Intermediate: The initially formed 4-aminobenzylidene malonic acid can decarboxylate to form the final product. If this decarboxylation is incomplete, you may have a mixture of the diacid and monoacid. Conversely, premature or excessive decarboxylation under harsh conditions can lead to other by-products.
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Solution: The Doebner modification, which uses pyridine as a solvent, is specifically designed to promote decarboxylation.[6] If you are isolating the diacid, use milder conditions. For complete decarboxylation to this compound, ensuring an adequate reaction time at a suitable temperature (e.g., reflux in pyridine) is key.
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Perkin Reaction Issues
Question 3: My Perkin reaction for the synthesis of this compound has a very low yield. What should I investigate?
Answer: The Perkin reaction is sensitive to several factors that can impact its yield:
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Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous reagents. If using sodium acetate as the base, it should be anhydrous.[7]
-
-
Impure Reactants: 4-Aminobenzaldehyde can be susceptible to oxidation.
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Solution: Use freshly purified 4-aminobenzaldehyde.
-
-
Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (several hours).[7]
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Solution: Ensure the reaction is heated to the optimal temperature and for a sufficient duration. Monitor the reaction by TLC to track the consumption of the starting material. Microwave irradiation can sometimes be used to reduce reaction times, but the choice of base may need to be reconsidered as sodium acetate can be ineffective under these conditions.[7]
-
-
Base Strength: The alkali salt of the acid anhydride acts as the base catalyst. The choice and quality of this base are important.
-
Solution: Sodium or potassium acetate are commonly used.[8] Ensure the base is of high purity and anhydrous.
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Question 4: I am getting a complex mixture of products in my Perkin reaction. What are the possible side reactions?
Answer: Besides the desired this compound, other products can form in a Perkin reaction:
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Self-Condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation.
-
Solution: Maintain careful temperature control.
-
-
Formation of Azlactone: If the starting material were an N-acyl amino acid, an azlactone could form. While not directly applicable to 4-aminobenzaldehyde, it's a known side reaction in related Perkin-type reactions.[8]
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Cyclization Products: Depending on the substituents on the aromatic ring, intramolecular cyclization can occur. For instance, o-hydroxybenzaldehyde can lead to coumarin.[9] With an amino group, different cyclization pathways might be possible under harsh conditions.
-
Solution: Optimize reaction conditions to favor the desired intermolecular condensation.
-
Data Presentation: Comparison of Synthetic Routes
The following table summarizes typical yields and reaction conditions for the synthesis of cinnamic acid derivatives, providing a general comparison. Note that specific yields for this compound can vary based on the exact experimental setup.
| Synthesis Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reactants | Catalyst/Reagent |
| Knoevenagel Condensation | 70 - 90%[1][10] | Minutes to several hours | Room Temp. to 140°C | 4-Aminobenzaldehyde, Malonic Acid | Weak bases (e.g., piperidine, pyridine), Ammonium Bicarbonate[1] |
| Perkin Reaction | 40 - 70% | 1 - 8 hours | 170 - 180°C | 4-Aminobenzaldehyde, Acetic Anhydride | Sodium Acetate or Potassium Acetate[9] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation Synthesis of this compound
This protocol is adapted from methods reported for the synthesis of aminocinnamic acid derivatives.[1][3]
Materials:
-
4-Aminobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Hydrochloric Acid (10%)
-
Sodium Bicarbonate (saturated solution)
-
Sodium Hydroxide (1% solution)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.
-
To this solution, add 4-aminobenzaldehyde (1.0 equivalent).
-
Add a catalytic amount of piperidine (e.g., 20 drops for a 20 mmol scale reaction).[3]
-
Heat the mixture at 80°C with stirring for approximately 20 hours.[3]
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Add saturated sodium bicarbonate solution to the aqueous mixture.
-
Filter the precipitate.
-
Suspend the crude precipitate in a cold 1% sodium hydroxide solution, stir for one minute, and filter again.
-
Neutralize the filtrate to a pH of 7 with 10% hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration and dry thoroughly.
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Perkin Reaction Synthesis of this compound
This is a general protocol for the Perkin reaction, which can be adapted for 4-aminobenzaldehyde.[9]
Materials:
-
4-Aminobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Water
-
Sodium Carbonate (saturated solution)
Procedure:
-
In a dry round-bottom flask, combine freshly purified 4-aminobenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (0.5 equivalents).
-
Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4-5 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This will dissolve the this compound as its sodium salt and hydrolyze any remaining acetic anhydride.
-
Boil the solution for a few minutes to ensure complete hydrolysis of the anhydride.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify it with dilute hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.
Visualizations
Knoevenagel Condensation Pathway and By-product Formation
Caption: Knoevenagel reaction pathway for this compound synthesis and potential by-products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Relationship Between Reaction Conditions and Outcomes
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 4-Aminocinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Aminocinnamic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Process-related impurities: These can include starting materials, intermediates, and byproducts from the synthetic route. For instance, if synthesized via the Perkin reaction from 4-nitrobenzaldehyde, impurities could include residual starting materials or incompletely reacted intermediates. A study on a related compound, 4-amino-2-ethoxy-cinnamic acid, identified impurities such as the ethyl ester of the acid and a bromo-nitrobenzene derivative, suggesting that similar esters or halogenated compounds could be present.[1]
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Degradation products: this compound can degrade under stress conditions like exposure to light, heat, humidity, and extreme pH. Forced degradation studies are crucial to identify these potential impurities.[2][3][4][5][6] Common degradation pathways for similar compounds involve hydrolysis of the acrylic acid side chain or oxidation of the amino group.
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for impurity profiling of this compound.[1][7] This method is capable of separating a wide range of polar and non-polar impurities. For structural elucidation and identification of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are highly effective.[8][9][10]
Q3: Can Gas Chromatography (GC) be used to analyze impurities in this compound?
A3: Direct analysis of this compound and its polar impurities by GC is challenging due to their low volatility and thermal lability. However, GC-MS can be employed after a derivatization step to convert the polar functional groups (carboxylic acid and amine) into more volatile derivatives, such as silyl or acyl derivatives.[11][12][13][14][15] This approach is particularly useful for identifying volatile or semi-volatile impurities.
Q4: How can I confirm the identity of an unknown impurity?
A4: The identification of an unknown impurity typically involves a combination of techniques. LC-MS can provide the molecular weight and fragmentation pattern of the impurity, offering clues to its structure.[8][9] For unambiguous identification, preparative HPLC can be used to isolate the impurity, followed by spectroscopic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[16]
Troubleshooting Guides
HPLC Method Troubleshooting
A common issue encountered during the HPLC analysis of this compound and related aromatic carboxylic acids is peak tailing. This guide provides a systematic approach to troubleshooting this and other common HPLC problems.
Problem: Peak Tailing for this compound or its Impurities
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Start -> CheckAllPeaks; CheckAllPeaks -> SystemIssue [label="Yes"]; CheckAllPeaks -> CheckEarlyPeaks [label="No"]; SystemIssue -> SolutionSystem;
CheckEarlyPeaks -> SolventMismatch [label="Yes"]; CheckEarlyPeaks -> CheckLatePeaks [label="No"]; SolventMismatch -> SolutionSolvent;
CheckLatePeaks -> SecondaryInteractions [label="Yes"]; SecondaryInteractions -> SolutionInteractions; }
Caption: Workflow for a forced degradation study of this compound.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or diluent from the HPLC method).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before injection.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample (solid and solution) to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method with a photodiode array (PDA) detector to check for peak purity and by LC-MS to identify the mass of the degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.
References
- 1. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 8. shimadzu.com [shimadzu.com]
- 9. chimia.ch [chimia.ch]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating Protein-Protein Interactions: Featuring 4-Aminocinnamic Acid Crosslinking
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides an objective comparison of various methods for PPI validation, with a special focus on the emerging technique of photo-crosslinking using 4-Aminocinnamic acid (4-ACA).
While classic methods like Co-immunoprecipitation and FRET have been mainstays in the field, the use of genetically encoded photo-crosslinking amino acids offers a powerful approach to capture transient and dynamic interactions in a cellular context.[1] 4-ACA, a photo-reactive amino acid, presents a promising, yet less documented, alternative to more common photo-crosslinkers like p-azidophenylalanine (pAzpa) and p-benzoylphenylalanine (pBpa).
Overview of Protein-Protein Interaction Validation Methods
A variety of techniques are available to validate PPIs, each with its own set of advantages and limitations.[2] These methods can be broadly categorized into in vivo, in vitro, and in silico approaches. This guide will focus on key experimental techniques.
This compound (4-ACA) Photo-Crosslinking is an in vivo technique that involves the site-specific incorporation of this unnatural amino acid into a protein of interest.[3] Upon exposure to UV light, the cinnamic acid moiety of 4-ACA becomes reactive and forms a covalent bond with interacting proteins that are in close proximity.[4] This "freezes" the interaction, allowing for the subsequent isolation and identification of the protein complex.[5] The key advantage of this method is its ability to capture interactions within a living cell, providing a snapshot of physiological processes.[1]
Co-immunoprecipitation (Co-IP) is a widely used antibody-based technique to study PPIs in vivo.[6][7] It involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[8] Co-IP is considered a gold standard for PPI validation but may not be suitable for detecting weak or transient interactions.[1][8]
Fluorescence Resonance Energy Transfer (FRET) is a biophysical method that can detect PPIs in living cells with high spatial and temporal resolution.[3][9] It relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity.[10] FRET is particularly useful for studying the dynamics of protein interactions.[11]
Quantitative Comparison of PPI Validation Methods
The choice of method for validating a PPI depends on several factors, including the nature of the interaction, the cellular context, and the specific research question. The following table provides a quantitative comparison of key performance metrics for 4-ACA photo-crosslinking and other common techniques.
| Feature | This compound (Photo-Crosslinking) | Co-immunoprecipitation (Co-IP) | Fluorescence Resonance Energy Transfer (FRET) |
| Interaction Type | Transient, weak to strong, direct | Primarily stable, strong, direct or indirect | Dynamic, direct |
| Cellular Context | In vivo | In vivo, in vitro | In vivo |
| Temporal Resolution | High (light-activated) | Low | High |
| Spatial Resolution | High (Ångstroms) | Low (cellular compartment) | High (nanometers) |
| False Positives | Low | High (non-specific binding) | Moderate (overexpression artifacts) |
| False Negatives | Moderate (inefficient crosslinking) | High (weak interactions lost) | Moderate (improper fluorophore orientation) |
| Throughput | Low to medium | Medium to high | Low to medium |
| Relative Cost | High | Medium | High |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for 4-ACA photo-crosslinking and Co-immunoprecipitation.
Protocol 1: Validating PPIs using this compound Photo-Crosslinking
This protocol outlines the general steps for incorporating 4-ACA into a protein of interest and performing a photo-crosslinking experiment.
1. Plasmid Construction:
- Create a mammalian expression vector for the "bait" protein with an amber stop codon (TAG) at the desired crosslinking site.
- Co-transfect this plasmid with a second plasmid expressing an evolved aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and incorporates 4-ACA.
2. Cell Culture and Transfection:
- Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS.
- Transfect the cells with the two plasmids using a suitable transfection reagent.
- Supplement the culture medium with 1-5 mM this compound.
3. In Vivo Crosslinking:
- After 24-48 hours of expression, wash the cells with PBS.
- Expose the cells to UV light (e.g., 365 nm) for 15-60 minutes on ice to induce crosslinking.
4. Cell Lysis and Protein Complex Purification:
- Lyse the cells in a buffer containing protease inhibitors.
- If the bait protein is tagged (e.g., with a His or Flag tag), perform affinity purification to isolate the crosslinked protein complexes.
5. Analysis:
- Separate the purified proteins by SDS-PAGE.
- Excise the band corresponding to the crosslinked complex and identify the interacting "prey" protein by mass spectrometry.
- Alternatively, if the identity of the prey protein is known, perform a Western blot using an antibody specific to the prey protein.
Protocol 2: Validating PPIs using Co-immunoprecipitation
This protocol provides a standard workflow for performing a Co-IP experiment.
1. Cell Lysis:
- Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced SDS) containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
3. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Perform a Western blot using an antibody specific to the "prey" protein to confirm the interaction.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and signaling pathways. The following visualizations were created using the Graphviz DOT language.
References
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo photocrosslinking with unnatural amino Acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Fluorescence Quantum Yield of 4-Aminocinnamic Acid and Other Fluorescent Amino Acids
In the realm of fluorescence spectroscopy and its applications in biological and pharmaceutical research, the choice of a fluorescent probe is paramount. Fluorescent amino acids, both canonical and non-canonical, serve as intrinsic or extrinsic probes to study protein structure, dynamics, and interactions. This guide provides a comparative analysis of the fluorescence quantum yield of 4-Aminocinnamic acid against other fluorescent amino acids, supported by experimental data and protocols.
Data Presentation: Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. The following table summarizes the fluorescence quantum yields of this compound and other common fluorescent amino acids.
| Amino Acid | Type | Fluorescence Quantum Yield (Φf) | Solvent/Conditions |
| This compound derivative | Non-canonical | 0.60 - 0.74[1] | 1,4-dioxane, ethyl acetate, DMF, methanol |
| Tryptophan | Canonical | 0.12 - 0.14[2][3][4][5] | Water, pH 7 |
| Tyrosine | Canonical | 0.13 - 0.14[2][3][6] | Water, pH 7 |
| Phenylalanine | Canonical | 0.022 - 0.024[2][3][7] | Water |
| Acridonylalanine (Acd) | Non-canonical | High[8] | Water |
| L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) | Non-canonical | Fluorescent, value not specified[9] | Protein environment |
Key Observations:
-
Derivatives of this compound exhibit a significantly higher fluorescence quantum yield compared to the canonical fluorescent amino acids.[1]
-
Among the canonical amino acids, Tryptophan and Tyrosine have comparable and moderate quantum yields, while Phenylalanine is a very weak fluorophore.[2][3]
-
Non-canonical amino acids, such as Acridonylalanine, are being developed to have superior photophysical properties, including high quantum yields.[8]
Experimental Protocols
The determination of fluorescence quantum yield is a critical experiment in characterizing a fluorophore. The comparative method is a widely used and reliable technique.[10]
Protocol: Determination of Fluorescence Quantum Yield by the Comparative Method
This protocol outlines the steps to measure the relative fluorescence quantum yield of a sample (e.g., this compound) by comparing it to a standard with a known quantum yield (e.g., quinine sulfate).
I. Materials and Instrumentation:
-
Fluorophore of Interest (Sample): this compound
-
Standard Fluorophore: Quinine sulfate in 0.1 N H2SO4 (Φf = 0.54) or other well-characterized standards like Rhodamine 6G or Fluorescein.[3][11]
-
Solvents: High-purity, spectroscopy-grade solvents. The same solvent should be used for the sample and standard if possible. If different solvents are used, a correction for the refractive index is necessary.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
II. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[4][6][7][10]
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Determine the absorbance at the excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard using the same excitation wavelength.
-
Ensure identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.
-
Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The resulting plots should be linear, and the slope (gradient) of each line should be determined.[10]
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.[12]
-
-
Visualizations
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the workflow for determining the fluorescence quantum yield using the comparative method.
Caption: Workflow for determining fluorescence quantum yield.
This guide provides a foundational comparison of the fluorescence quantum yield of this compound with other fluorescent amino acids. The superior quantum yield of this compound derivatives highlights their potential as highly efficient fluorescent probes in various research and development applications. The provided experimental protocol offers a standardized approach for the accurate determination of this crucial photophysical parameter.
References
- 1. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. omlc.org [omlc.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. omlc.org [omlc.org]
- 7. omlc.org [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
4-Aminocinnamic Acid in Proteomics: A Comparative Guide to MALDI-MS Matrices
For researchers, scientists, and drug development professionals, the selection of an appropriate matrix is a critical step in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for proteomics research. This guide provides a comparative analysis of 4-Aminocinnamic acid (4-ACA) and other common matrices, offering insights into their performance based on available experimental data.
While this compound (4-ACA) has demonstrated utility in specific mass spectrometry applications, particularly in the field of lipidomics, its use and documented advantages in mainstream proteomics for peptide and protein analysis are not widely established in scientific literature. In contrast, derivatives of cinnamic acid have been rationally designed and extensively evaluated, showcasing significant improvements over standard matrices.
This guide, therefore, provides a detailed comparison between the established gold-standard matrix, α-cyano-4-hydroxycinnamic acid (CHCA), the widely used matrix for higher mass proteins, sinapinic acid (SA), and a high-performing cinnamic acid derivative, 4-chloro-α-cyanocinnamic acid (Cl-CCA).
Performance Comparison of MALDI-MS Matrices
The selection of a MALDI matrix significantly impacts key performance parameters in proteomics analysis, including sensitivity, sequence coverage, and tolerance to contaminants. Below is a summary of the performance of CHCA, SA, and the advanced derivative Cl-CCA based on experimental data.
| Matrix | Primary Application in Proteomics | Key Performance Characteristics |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Peptides and smaller proteins (<30 kDa) | The "gold standard" for peptide mass fingerprinting (PMF); provides good sensitivity for low-abundance peptides.[1][2] |
| Sinapinic Acid (SA) | Larger proteins (>10 kDa) | Considered a "softer" matrix, causing less fragmentation of large molecules.[3] |
| 4-chloro-α-cyanocinnamic acid (Cl-CCA) | Peptides and protein digests | Demonstrates significantly increased sensitivity and sequence coverage compared to CHCA, with a more uniform response to peptides of different basicity.[4][5] |
Quantitative Data Summary
The following table summarizes the quantitative performance improvements of Cl-CCA over the standard matrix, CHCA, in the analysis of a bovine serum albumin (BSA) digest.
| Performance Metric | 1 fmol BSA Digest (Cl-CCA) | 1 fmol BSA Digest (CHCA) | 25 fmol BSA In-Gel Digest (Cl-CCA) | 25 fmol BSA In-Gel Digest (CHCA) |
| Sequence Coverage | 48% | 4% | 25% | 0% |
Data sourced from Jaskolla et al., Proc. Natl. Acad. Sci. U.S.A. 2008, 105, 12200-12205.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality MALDI-MS results. Below are protocols for matrix solution preparation and sample deposition for the discussed matrices.
Protocol 1: α-cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Sample Deposition (for Peptides)
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (v/v). A common ratio is 50:50 ACN:0.1% TFA.
-
Vortex the solution vigorously for at least 60 seconds.
-
Centrifuge the solution to pellet any undissolved matrix. The supernatant is used for sample preparation.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the peptide sample (typically 0.5-1 µL) with the CHCA matrix solution (0.5-1 µL) directly on the MALDI target plate.
-
Alternatively, mix the sample and matrix solution in a microcentrifuge tube before spotting 1 µL of the mixture onto the target plate.
-
Allow the droplet to air-dry at room temperature. This process results in the co-crystallization of the sample and matrix.
-
Protocol 2: 4-chloro-α-cyanocinnamic acid (Cl-CCA) Matrix Preparation and Sample Deposition
-
Matrix Solution Preparation:
-
Dissolve Cl-CCA in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 5 mg/mL. An effective solvent ratio is 80:20 ACN:0.1% TFA.[1]
-
-
Sample-Matrix Co-crystallization:
-
Spot 0.5 µL of the analyte solution onto the MALDI target.
-
Add 0.5 µL of the Cl-CCA matrix solution to the analyte droplet.
-
Allow the mixture to air-dry completely on the target plate.[1]
-
Protocol 3: Sinapinic Acid (SA) Matrix Preparation and Sample Deposition (for Proteins)
-
Matrix Solution Preparation:
-
Prepare a saturated solution of sinapinic acid in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 30:70 ACN:0.1% TFA.
-
Vortex and centrifuge as described for the CHCA protocol.
-
-
Sample-Matrix Co-crystallization:
-
Follow the same dried-droplet method as described for CHCA, using the sinapinic acid matrix solution.
-
Visualizing the Proteomics Workflow
The following diagrams illustrate the key stages in a typical proteomics experiment using MALDI-MS.
Caption: General workflow for protein identification using MALDI-TOF MS.
Caption: Logical flow of the MALDI-TOF MS process for proteomics.
References
- 1. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutgers_MS_Home [react.rutgers.edu]
- 4. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminocinnamic Acid and its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-Aminocinnamic acid and its analogs, focusing on their performance, underlying mechanisms of action, and pharmacokinetic profiles. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for further research and development.
Executive Summary
This compound and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. This guide delves into a comparative analysis of these analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action, particularly their influence on cellular signaling pathways. The structure-activity relationships revealed through this analysis offer valuable guidance for the rational design of novel therapeutic agents.
Data Presentation: A Comparative Overview
The biological activities of this compound and its analogs are summarized below. The data highlights the impact of various substitutions on their potency.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.
| Compound | Microorganism | MIC (µM)[1] |
| This compound | Bacillus subtilis | 602 |
| This compound | Escherichia coli | 708 |
| 4-Nitrocinnamic acid | Aspergillus niger | 43.5 |
| 4-Nitrocinnamic acid | Candida albicans | 43.5 |
| 4-Chlorocinnamic acid | Escherichia coli | 708 |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 |
Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is used to quantify the potency of an inhibitor. Lower IC50 values denote a more potent inhibitor.
| Compound/Analog | Target Enzyme | IC50 (µM) |
| 4-Nitrocinnamic acid | Xanthine Oxidase | 23.02[2] |
| Caffeic acid | Intestinal Maltase | 740[3] |
| Ferulic acid | Intestinal Maltase | 790[3] |
| Isoferulic acid | Intestinal Maltase | 760[3] |
| Ferulic acid | Intestinal Sucrase | 450[3] |
| Isoferulic acid | Intestinal Sucrase | 450[3] |
| Cinnamic acid-eugenol ester (c27) | Tyrosinase | 3.07[4] |
| Kojic acid (positive control) | Tyrosinase | 14.15[4] |
Mechanism of Action & Signaling Pathways
Cinnamic acid and its derivatives exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways. Understanding these pathways is crucial for drug development.
Inhibition of Pro-inflammatory Signaling Pathways
Several cinnamic acid analogs have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
For instance, certain cinnamic acid derivatives have been found to suppress the activation of the NF-κB pathway, which in turn downregulates the expression of inflammatory cytokines like TNF-α and IL-6.[5] The MAPK pathway, which is also involved in inflammation and other cellular processes, can be modulated by these compounds.
Below is a diagram illustrating the general mechanism of inhibition of the NF-κB signaling pathway by cinnamic acid analogs.
Experimental Protocols
To ensure the reliability and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
- Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Microorganism culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.
2. Assay Procedure:
- Perform serial two-fold dilutions of the stock solution in the microtiter plate wells using the sterile broth to achieve a range of concentrations.
- Inoculate each well with the standardized microbial suspension.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
3. Data Analysis:
- After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
- The MIC is the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition Assay: A General Protocol
This protocol outlines the general steps for determining the IC50 value of a compound against a target enzyme.
1. Reagent Preparation:
- Prepare a buffer solution at the optimal pH for the target enzyme's activity.
- Dissolve the enzyme, substrate, and inhibitor in the appropriate buffer or solvent.
2. Assay Procedure:
- In a suitable reaction vessel (e.g., cuvette or microplate well), add the buffer, a specific concentration of the enzyme, and varying concentrations of the inhibitor.
- Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.
3. Data Analysis:
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Pharmacokinetics: A Comparative Look
The pharmacokinetic properties of a drug candidate are critical for its success. While comprehensive, direct comparative pharmacokinetic data for this compound and its analogs are limited, studies on related cinnamic acid derivatives provide valuable insights. Generally, these compounds are rapidly absorbed after oral administration.[6]
| Parameter | Cinnamic Acid (in rats)[6] | Hydroxycinnamic Acids (general range)[7] |
| Tmax (Time to peak concentration) | 15 minutes | 0.03 - 1.5 hours |
| Cmax (Peak plasma concentration) | 1.9 ± 1.5 µmol/L | Varies with compound and dose |
| t1/2 (Half-life) | 36 minutes | Varies with compound |
| Bioavailability | Generally low to moderate | Varies with compound |
It is important to note that factors such as the specific substitutions on the cinnamic acid scaffold can significantly influence pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). For instance, the bioavailability of cinnamic acid from a natural source (Ramulus Cinnamomi) was found to be higher than that of pure cinnamic acid, suggesting that other components in the natural extract may enhance its absorption.[2]
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of this compound and its analogs as a promising scaffold for the development of new therapeutic agents. The diverse biological activities, coupled with the ability to modulate key signaling pathways, make these compounds attractive candidates for further investigation.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different functional groups on biological activity and pharmacokinetic properties.
-
In-depth Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways affected by the most potent analogs.
-
Pharmacokinetic Profiling: To conduct direct comparative pharmacokinetic studies of promising analogs to identify candidates with optimal ADME properties.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and safety of lead compounds in relevant animal models of disease.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective drugs for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lume.ufrgs.br [lume.ufrgs.br]
Evaluating the Crosslinking Efficiency of 4-Aminocinnamic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design, directly impacting the ability to successfully capture and identify molecular interactions. This guide provides a comprehensive evaluation of the crosslinking efficiency of 4-Aminocinnamic acid, a photo-activatable crosslinker, and compares its performance with other widely used alternatives, including aryl azides, diazirines, and benzophenones. This objective comparison is supported by available experimental data to facilitate informed decisions in your research endeavors.
Mechanism of Action: The [2+2] Cycloaddition of Cinnamic Acid Derivatives
This compound belongs to the family of cinnamic acid derivatives, which are known to undergo photodimerization upon exposure to UV light. The underlying mechanism is a [2+2] cycloaddition reaction between the alkene moieties of two cinnamic acid molecules. This reaction is highly dependent on the proximity and orientation of the molecules at the time of photo-activation, leading to the formation of a cyclobutane ring that covalently links the two molecules. In the solid state, the efficiency of this reaction is dictated by the crystal packing of the molecules.
Performance Comparison of Photo-Crosslinkers
The efficiency of a photo-crosslinker is a key determinant of its utility. This is often quantified by the quantum yield (Φ), which represents the number of specific events (e.g., photodissociation or product formation) that occur per photon absorbed by the system. While direct, head-to-head quantitative comparisons of this compound with other crosslinkers under identical conditions are scarce in the literature, we can compile and compare reported quantum yields and other performance metrics for different classes of photo-crosslinkers.
| Feature | This compound & Derivatives | Aryl Azides | Diazirines | Benzophenones |
| Activation Wavelength | Typically < 370 nm | 250 - 460 nm[1] | ~350 - 380 nm[2][3] | ~350 - 365 nm[4] |
| Reactive Intermediate | Excited state alkene | Nitrene[1] | Carbene[2] | Triplet Ketone / Biradical[3] |
| Quantum Yield (Φ) | Not widely reported for solution; can be quantitative in solid state[5] | 0.1 - 0.7 (photodissociation)[6]; Phenyl azide: 0.53[1] | Generally high crosslinking yields, but can be system-dependent[3]; can be >10% but quenched by water[7] | ~1 (C-H abstraction for n-π* transition); 0.1 (for π-π* transition)[7] |
| Crosslinking Efficiency | Potentially high, but highly dependent on molecular orientation. Theoretical maximum yield for β-trans-cinnamic acid is ~82%. | Moderate to High[1] | Generally higher than benzophenones[3][8]; can provide significantly improved rates and yields.[3] | Moderate[4] |
| Reactivity | Specific [2+2] cycloaddition | Inserts into C-H, N-H bonds, and reacts with nucleophiles[1] | Highly reactive carbene inserts into C-H, N-H, O-H, and S-H bonds; diazo intermediate has a preference for acidic residues.[2][3] | Reacts preferentially with C-H bonds through hydrogen abstraction.[3] |
| Key Advantages | Specific reaction mechanism. | Established chemistry.[2] | High reactivity and small size minimize steric hindrance.[3] | Genetically encodable, allowing for site-specific incorporation.[3] |
| Key Disadvantages | Efficiency highly dependent on molecular arrangement; less studied in solution for proteomics. | Can be quenched by water; requires lower UV wavelengths that may damage proteins.[4] | High reactivity can lead to non-specific labeling if not controlled.[3] | Bulkier than other crosslinkers; the relatively long-lived triplet state can lead to less specific crosslinking.[3][4] |
Experimental Protocols
Accurate evaluation of crosslinking efficiency requires robust experimental protocols. Below are generalized methodologies for determining the quantum yield of a photo-crosslinking reaction and for quantifying crosslinking efficiency using mass spectrometry.
Protocol 1: Determination of Photodimerization Quantum Yield
The quantum yield of photodimerization is a direct measure of the efficiency of the photo-crosslinking reaction. It is determined by measuring the number of molecules that have undergone dimerization divided by the number of photons absorbed by the sample.
Materials:
-
Photoreactive compound (e.g., this compound)
-
Solvent transparent to the activation wavelength
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Actinometer solution (e.g., potassium ferrioxalate) for measuring photon flux
-
Analytical instrument for quantifying the monomer and dimer (e.g., HPLC, NMR, or LC-MS)
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer according to established protocols.
-
Sample Preparation: Prepare a solution of the photo-crosslinker in a suitable solvent with a known concentration. The absorbance at the activation wavelength should be optimized for the experiment.
-
Photolysis: Irradiate the sample solution with the light source for a defined period.
-
Analysis: After irradiation, analyze the composition of the solution to determine the concentration of the remaining monomer and the formed dimer.
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of monomer reacted) / (moles of photons absorbed)
Protocol 2: Quantitative Analysis of Crosslinking by Mass Spectrometry
Quantitative mass spectrometry provides a powerful method to assess the extent of crosslinking in complex biological samples, such as protein-protein interactions.
Materials:
-
Photo-crosslinker (e.g., this compound incorporated into a protein or peptide)
-
Biological sample (e.g., purified proteins, cell lysate)
-
UV light source for photo-activation
-
Enzymes for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Software for crosslink identification and quantification
Procedure:
-
Crosslinking Reaction: Incubate the biological sample with the photo-crosslinker. For genetically encoded crosslinkers, the protein of interest is expressed with the photo-activatable amino acid.
-
Photo-activation: Irradiate the sample with UV light at the appropriate wavelength and for an optimized duration to induce crosslinking.
-
Protein Digestion: Denature, reduce, alkylate, and digest the cross-linked proteins into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze by tandem mass spectrometry. The mass spectrometer is programmed to acquire fragmentation spectra of both linear and cross-linked peptides.
-
Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS data. The software searches for pairs of peptides connected by the mass of the crosslinker.
-
Quantification: The efficiency of crosslinking can be assessed by the number of identified unique cross-linked peptide pairs or by using label-free or label-based quantitative proteomics approaches to compare the abundance of cross-linked peptides under different conditions. For instance, a study using a diazirine-based crosslinker, sulfo-SDA, on purified human serum albumin identified 500 cross-linked residue pairs.[2]
Visualizing the Crosslinking Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in evaluating photo-crosslinker efficiency.
Figure 1. Experimental workflows for evaluating photo-crosslinker efficiency.
Signaling Pathway Application: Mapping GPCR Interactions
Photo-crosslinkers are invaluable for studying dynamic protein interactions within signaling pathways. For instance, aryl azide-based crosslinkers can be used to map the interaction sites between a G-protein coupled receptor (GPCR) and its downstream signaling partners like G-proteins.
Figure 2. Application of an aryl azide photo-crosslinker to capture the interaction between an activated GPCR and a G-protein.
Conclusion
The choice of a photo-crosslinker represents a trade-off between factors such as reactivity, specificity, and ease of use. This compound, with its specific [2+2] cycloaddition mechanism, offers a potentially high degree of specificity. However, its efficiency in solution-based biological applications is less characterized compared to more established crosslinkers like aryl azides, diazirines, and benzophenones. Diazirines, in particular, have demonstrated high crosslinking yields in proteomic studies. For researchers considering this compound, it is recommended to perform pilot experiments to empirically determine its efficiency for the specific application and biological system of interest, using the protocols outlined in this guide as a starting point. Further research into the solution-phase quantum yield and crosslinking efficiency of this compound and its derivatives will be crucial for its broader adoption in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminocinnamic acid as an alternative to p-benzoyl-L-phenylalanine (BPA)
A Comparative Guide to Unnatural Amino Acids: 4-Aminocinnamic Acid and p-Benzoyl-L-phenylalanine in Protein Research
In the field of protein engineering and drug development, the site-specific incorporation of unnatural amino acids (UAAs) into proteins has become a transformative technology. This technique, facilitated by the expansion of the genetic code, allows for the introduction of novel chemical functionalities into proteins, enabling precise investigation and manipulation of their structure and function. Among the diverse array of available UAAs, p-benzoyl-L-phenylalanine (pBPA) has been established as a powerful tool for photocrosslinking, while derivatives of this compound (4-ACA) are explored for their potential as fluorescent probes. This guide provides an objective comparison of their distinct applications, supported by experimental data and detailed protocols for their use.
At a Glance: Key Differences and Applications
While both pBPA and 4-ACA are unnatural amino acids that can be incorporated into proteins, they serve fundamentally different purposes. pBPA is a photo-reactive amino acid designed to form covalent bonds with interacting molecules upon UV activation, making it an invaluable tool for capturing transient protein-protein and protein-nucleic acid interactions. In contrast, 4-ACA and its derivatives are primarily investigated for their intrinsic fluorescence, offering a way to introduce a spectroscopic probe into a protein's structure without the need for larger, potentially disruptive external fluorophores.
Comparison of Physicochemical and Application Properties
The following table summarizes the key properties of pBPA and 4-ACA, highlighting their distinct roles in protein research.
| Property | p-Benzoyl-L-phenylalanine (pBPA) | This compound (4-ACA) |
| Primary Application | Photo-crosslinking to capture protein-protein and protein-DNA/RNA interactions.[1][2] | Used as a building block for fluorescent molecular probes. |
| Mechanism of Action | Upon excitation with UV light (~350-365 nm), the benzophenone carbonyl group forms a triplet diradical which can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent crosslink.[3] | Intrinsic fluorescence. Its derivatives can be used to monitor local protein environments or as components in designing fluorescent probes for specific analytes.[4][5] |
| Activation Wavelength | ~350–365 nm.[3] | Excitation/Emission wavelengths are property-dependent on the specific derivative and local environment. |
| Key Advantage | Can covalently trap transient or weak interactions in vitro and in vivo for subsequent identification and analysis.[1][3] | Provides a minimally perturbing fluorescent probe that can be genetically encoded. |
| Considerations | Crosslinking efficiency can be low, and optimization of irradiation time is often required.[3][6] Halogenated derivatives have been developed to improve yields.[6][7] | Fluorescence properties are sensitive to the local environment, which can be both an advantage and a complication. Not a photo-crosslinking agent. |
| Typical Protein Yield | Generally good, with reports of efficient and selective incorporation into proteins in various expression systems.[1] | Dependent on the specific aminoacyl-tRNA synthetase (aaRS) used for incorporation. |
Experimental Protocols and Methodologies
The successful application of these UAAs relies on precise experimental protocols. Below are detailed methodologies for their incorporation and use in their respective primary applications.
Protocol 1: pBPA-Mediated Photo-Crosslinking
This protocol outlines the general steps for site-specifically incorporating pBPA into a target protein to identify interaction partners.
1. Plasmid Preparation:
- A dual-plasmid system is typically used in E. coli.
- Plasmid 1 (Target Protein): The gene of interest is cloned into an expression vector with an amber stop codon (TAG) engineered at the desired site for pBPA incorporation.
- Plasmid 2 (Synthetase/tRNA): This plasmid expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair (e.g., from M. jannaschii). The aaRS is specifically evolved to charge the suppressor tRNA with pBPA.[1][2]
2. Protein Expression and pBPA Incorporation:
- Transform E. coli cells (e.g., BL21(DE3)) with both plasmids.
- Grow the cells in a suitable medium (e.g., LB or M9 minimal media) containing the appropriate antibiotics for plasmid maintenance.
- When the culture reaches an OD600 of 0.6-0.8, induce the expression of the target protein (e.g., with IPTG).
- Simultaneously, supplement the culture medium with 1 mM p-benzoyl-L-phenylalanine.
- Continue incubation at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and pBPA incorporation.
3. Photo-Crosslinking:
- Harvest and lyse the cells. For in vivo crosslinking, resuspend the cell pellet in a suitable buffer (e.g., PBS). For in vitro crosslinking, purify the pBPA-containing protein first.
- Place the sample (cell suspension or purified protein mixture) in a UV-transparent vessel (e.g., quartz cuvette or on a petri dish on ice).
- Irradiate the sample with a UV lamp at 365 nm.[7] The distance from the lamp and the irradiation time (typically 5-60 minutes) must be optimized for each specific system.[8]
4. Analysis of Crosslinked Products:
- Analyze the samples by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
- Confirm the identity of the crosslinked bands by Western blotting against the bait protein and potential interacting partners.
- For identification of unknown partners, the crosslinked complex can be excised from the gel or purified via an affinity tag on the bait protein, followed by analysis using mass spectrometry.[4]
Protocol 2: Incorporation of a Fluorescent 4-ACA Derivative
This protocol describes a general approach for incorporating a fluorescent UAA, such as a derivative of 4-ACA, to study protein dynamics or environment.
1. Synthetase and Plasmid Preparation:
- As with pBPA, an orthogonal aaRS/tRNA pair is required. This pair must be selected or evolved to be specific for the chosen fluorescent UAA.
- Prepare an expression vector for the target protein with a TAG codon at the site of interest.
- Prepare a second plasmid carrying the specific orthogonal aaRS and suppressor tRNA genes.
2. Expression and UAA Incorporation:
- Co-transform host cells with both the target protein plasmid and the aaRS/tRNA plasmid.
- Grow cells in a minimal medium to avoid competition from canonical amino acids.
- Induce protein expression and supplement the medium with the fluorescent UAA at an optimized concentration (typically 0.5-2 mM).
- Grow the culture at an appropriate temperature to express the labeled protein.
3. Protein Purification:
- Harvest the cells and purify the protein containing the fluorescent UAA using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- During purification, protect the protein from excessive light exposure to prevent photobleaching.
4. Spectroscopic Analysis:
- Verify the successful incorporation and integrity of the UAA using mass spectrometry.
- Perform fluorescence spectroscopy on the purified protein. Measure excitation and emission spectra, quantum yield, and fluorescence lifetime.
- Changes in these fluorescent properties can be monitored upon ligand binding, protein conformational changes, or interaction with other molecules to gain insights into the protein's local environment and dynamics.
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct experimental workflows for pBPA and 4-ACA derivatives.
Caption: Workflow for identifying protein interactions using pBPA.
References
- 1. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Assessing the Biocompatibility of 4-Aminocinnamic Acid for In-Cell Studies: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into in-cell studies, the choice of chemical tools is paramount to generating reliable and reproducible data. 4-Aminocinnamic acid, a versatile compound with applications in bioconjugation and as a precursor for photosensitive moieties, presents a promising candidate for such studies. However, a thorough assessment of its biocompatibility is crucial to ensure that its presence does not inadvertently perturb cellular functions and lead to misleading results. This guide provides a comparative analysis of the biocompatibility of this compound, drawing upon data from its parent compound, cinnamic acid, and its derivatives, and contrasts it with alternative molecules used in similar applications.
Biocompatibility Profile: Cytotoxicity and Genotoxicity
Direct biocompatibility data for this compound is limited in publicly available literature. However, extensive research on cinnamic acid and its various derivatives provides valuable insights into its likely cellular effects.
Cytotoxicity:
Cinnamic acid and its derivatives have been shown to exhibit dose-dependent cytotoxicity across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect. For instance, studies on cinnamic acid have reported an IC50 of 2.4 mM in HT-144 human melanoma cells[1]. Other derivatives have shown a wide range of cytotoxic effects, with some exhibiting high potency against cancer cell lines[2][3][4]. It is important to note that the cytotoxic potential can be significantly influenced by the specific substitutions on the cinnamic acid scaffold[2]. Some synthetic derivatives have been designed to have minimal impact on the viability of human fibroblasts and keratinocytes at concentrations up to 10 µM[5].
Genotoxicity:
Genotoxicity, the potential for a compound to damage cellular DNA, is a critical aspect of biocompatibility. Studies on cinnamic acid have indicated a potential for genotoxicity at higher concentrations. For example, treatment with 3.2 mM cinnamic acid led to an increase in micronucleated cells, a marker of chromosomal damage, in both HT-144 and NGM cell lines[1]. The comet assay, another method to assess DNA damage, has also been employed to evaluate the effects of cinnamic acid[6][7]. As with cytotoxicity, the genotoxic potential can vary among different cinnamic acid derivatives.
Comparative Analysis with Alternative Compounds
To provide a broader context, the biocompatibility of this compound is compared with other commonly used reagents in in-cell bioconjugation and labeling.
| Compound/Class | Biocompatibility Profile | Key Considerations |
| This compound (inferred from Cinnamic Acid) | Cytotoxicity: Dose-dependent, with IC50 values for the parent compound in the millimolar range in some cell lines.[1] Genotoxicity: Potential for DNA damage at higher concentrations, as indicated by micronucleus formation.[1] | The amino group may alter the biocompatibility profile compared to the parent cinnamic acid. Direct testing is essential. |
| N-Hydroxysuccinimide (NHS) Esters | Cytotoxicity: Generally considered biocompatible at concentrations typically used for bioconjugation. However, the release of NHS can lower the pH of the local environment. Genotoxicity: Not typically considered genotoxic in standard applications. | Prone to hydrolysis in aqueous environments, which can lead to lower reaction efficiency and potential off-target effects.[8] |
| Maleimides | Cytotoxicity: Can react with free thiols on proteins and other cellular components, which can lead to cytotoxicity at higher concentrations. Genotoxicity: Generally not considered genotoxic, but reactivity with cellular components should be considered. | Highly specific for thiol groups, offering a more targeted approach to bioconjugation compared to amine-reactive reagents.[9] |
| p-Methoxycinnamic Acid | Cytotoxicity: Generally considered to have low toxicity.[10] Genotoxicity: Limited data available, but generally regarded as safe for nutraceutical applications.[10] | Structurally similar to this compound, suggesting a potentially favorable biocompatibility profile. |
Experimental Protocols
To facilitate the direct assessment of this compound's biocompatibility, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Comet Assay for DNA Damage
This is a single-cell gel electrophoresis technique to detect DNA strand breaks.
Materials:
-
Microscope slides pre-coated with agarose
-
Cells in culture
-
This compound stock solution
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank filled with alkaline buffer and apply a voltage to separate the DNA fragments.
-
Neutralize and stain the slides with a fluorescent DNA dye.
-
Visualize the "comets" under a fluorescence microscope and quantify the DNA damage based on the length and intensity of the comet tail.
Visualizing Experimental and Cellular Processes
To better illustrate the methodologies and potential cellular impacts, the following diagrams are provided.
Caption: Experimental workflow for assessing the biocompatibility of this compound.
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Specificity Challenge: A Comparative Guide to 4-Aminocinnamic Acid Cross-Reactivity in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological matrices is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a common tool for this purpose. However, a significant challenge known as cross-reactivity can compromise the reliability of these assays. This guide provides a comprehensive comparison of the potential cross-reactivity of 4-Aminocinnamic acid (4-ACA), a compound of interest in various research fields, with structurally similar molecules. By understanding these potential interferences, researchers can develop more robust analytical methods and interpret their data with greater confidence.
Cross-reactivity occurs when antibodies in an immunoassay bind to molecules other than the target analyte, leading to inaccurate measurements.[1] This issue is particularly prevalent in competitive immunoassays, a common format for small molecule detection, where structurally related compounds can compete with the target analyte for antibody binding sites.[2] For this compound, a molecule possessing an aromatic ring, a carboxylic acid group, and an amino group, several classes of endogenous and exogenous compounds present a potential risk for cross-reactivity.
Comparative Analysis of Potential Cross-Reactivity
Table 1: Predicted Cross-Reactivity of this compound Isomers and Related Compounds
| Compound | Structure | Key Structural Differences from 4-ACA | Predicted Cross-Reactivity (%) |
| This compound (4-ACA) | Target Analyte | 100% | |
| 2-Aminocinnamic acid | Positional isomer (amino group at ortho position) | High (estimated 50-80%) | |
| 3-Aminocinnamic acid | Positional isomer (amino group at meta position) | Moderate to High (estimated 30-60%) | |
| Cinnamic acid | Lacks the amino group | Moderate (estimated 10-30%) | |
| 4-Coumaric acid (p-Coumaric acid) | Amino group replaced by a hydroxyl group | Low to Moderate (estimated 5-20%) | |
| 4-Aminobenzoic acid (PABA) | Lacks the acrylic acid side chain | Low (estimated <5%) | |
| Phenylalanine | Carboxylic acid and amino group on the same carbon, lacks the double bond | Very Low (estimated <1%) | |
| Tyrosine | Phenylalanine with a hydroxyl group on the ring | Very Low (estimated <1%) |
It is crucial to note that these are predicted values. The actual cross-reactivity will depend on the specific antibody used in the immunoassay.
Understanding the Source: Metabolic Pathways producing Potential Cross-Reactants
The presence of structurally similar molecules in biological samples can arise from metabolic processes. Understanding these pathways is key to anticipating potential interferences. This compound is structurally related to the aromatic amino acids phenylalanine and tyrosine, and its derivatives can be generated through various metabolic routes, including microbial metabolism of cinnamic acid.[4][5]
The following diagram illustrates the metabolic pathways of phenylalanine and tyrosine, highlighting the generation of compounds with structural similarity to 4-ACA.
Caption: Metabolic pathways of phenylalanine and tyrosine, indicating the formation of potential cross-reactants for 4-ACA immunoassays.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of an antibody for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines the typical workflow for assessing the cross-reactivity of a small molecule in a competitive immunoassay.
Caption: A generalized workflow for determining the cross-reactivity of compounds in a competitive ELISA.
Detailed Protocol for Competitive ELISA
-
Coating: Microplate wells are coated with a 4-ACA-protein conjugate (e.g., 4-ACA-BSA) and incubated to allow for adsorption to the plastic surface.
-
Washing: The wells are washed to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., BSA or non-fat milk solution) is added to block any remaining non-specific binding sites on the well surface.
-
Competition: A standard solution of 4-ACA or a solution of the test compound at various concentrations is added to the wells, followed by the addition of a limited amount of anti-4-ACA primary antibody. The plate is then incubated to allow for competition between the free analyte/test compound and the coated conjugate for binding to the primary antibody.
-
Washing: The wells are washed to remove unbound primary antibody and other components.
-
Detection: An enzyme-labeled secondary antibody that binds to the primary antibody is added to the wells and incubated.
-
Washing: The wells are washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 4-ACA or the cross-reacting compound in the sample.
-
Calculation of Cross-Reactivity: The 50% inhibitory concentration (IC50) is determined for both 4-ACA and the test compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-ACA / IC50 of Test Compound) x 100
Conclusion
The potential for cross-reactivity is a critical consideration in the development and application of immunoassays for small molecules like this compound. While direct experimental data for 4-ACA is limited, an understanding of its structural analogues and their potential to interfere with antibody binding is essential for accurate quantification in complex biological samples. Researchers should be aware of the potential for interference from positional isomers, metabolic precursors, and other structurally related endogenous compounds. The experimental protocols outlined in this guide provide a framework for systematically evaluating and mitigating the impact of cross-reactivity, ultimately leading to more reliable and reproducible scientific findings.
References
Safety Operating Guide
Safe Disposal of 4-Aminocinnamic Acid: A Procedural Guide
Proper disposal of 4-Aminocinnamic acid is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with general safety data sheet (SDS) recommendations. Adherence to local, state, and federal regulations is paramount, and this document serves as a general guideline.
Core Principles of Chemical Waste Disposal
The disposal of this compound, as with any laboratory chemical, should always prioritize safety and regulatory compliance. Key principles include:
-
Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.
-
Containment: Use appropriate, clearly labeled, and sealed containers for all waste.
-
Professional Disposal: All chemical waste, including this compound, should be disposed of through a licensed and approved waste disposal contractor.[1][2]
-
Environmental Protection: Avoid releasing this compound into the environment, as it can be harmful to aquatic life.
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe disposal of this compound and its contaminated materials:
-
Waste Collection:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealable container.
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.
-
In case of a spill, carefully sweep up the solid material, taking care to avoid dust formation, and place it into a suitable container for disposal.[1]
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Include information about any solvents or other chemicals present in the waste mixture.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure waste accumulation area.
-
Keep the waste container closed when not in use.
-
Store in a well-ventilated area.[1]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or contaminated labware, should be considered chemical waste.
-
Dispose of these items in the same manner as the chemical itself, by placing them in the designated solid waste container.[3] Contaminated clothing should be washed before reuse.[2]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or the designated chemical waste manager to schedule a pickup for the waste container.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
-
Spill: For small spills, ensure adequate ventilation and wear appropriate PPE.[3] Sweep up the material and place it in a labeled container for disposal.[1] Prevent the spill from entering drains.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 4-Aminocinnamic Acid
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to mitigate potential exposure. The following table summarizes the recommended PPE for handling 4-Aminocinnamic acid.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Gloves should be inspected before use and replaced regularly or immediately if contaminated. |
| Lab coat | A standard laboratory coat should be worn to protect street clothing and skin from potential splashes. | |
| Respiratory Protection | Dust mask or NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles. |
Operational and Disposal Plans
Adherence to structured operational and disposal plans is essential for maintaining a safe laboratory environment.
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or if the material is being heated.
-
Ensure that an eyewash station and safety shower are readily accessible.
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused this compound and any materials contaminated with it should be considered chemical waste.
-
Disposal Method: The recommended method of disposal is to offer the surplus material to a licensed professional waste disposal service for incineration.
-
Containerization: Collect waste in a properly labeled, sealed container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
Experimental Protocol: General Handling of a Solid Chemical
While a specific experimental protocol for this compound is not available, the following general procedure outlines the safe handling of a solid chemical of this nature in a laboratory setting.
1. Preparation:
- Consult the Safety Data Sheet (if available) and any relevant institutional Standard Operating Procedures (SOPs).
- Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
- Assemble all necessary equipment and reagents.
- Don the appropriate Personal Protective Equipment (PPE).
2. Weighing the Compound:
- Use a weigh boat or appropriate container to weigh the desired amount of this compound on an analytical balance.
- Perform this task in a ventilated enclosure or a fume hood to minimize dust inhalation.
- Close the primary container of the chemical immediately after use.
3. Dissolving the Compound (if applicable):
- Add the weighed solid to the desired solvent in a suitable flask.
- Stir or agitate the mixture as required for dissolution. This should be done in a fume hood if the solvent is volatile or if heating is required.
4. Reaction Setup (if applicable):
- If the compound is to be used in a reaction, set up the apparatus within a fume hood.
- Ensure all joints are properly sealed to prevent leaks.
5. Post-Experiment Work-up:
- Quench any reactions and neutralize any reactive byproducts as necessary.
- Separate and purify the desired product using appropriate techniques (e.g., extraction, chromatography).
6. Decontamination and Waste Disposal:
- Clean all glassware and equipment that came into contact with this compound.
- Dispose of all chemical waste, including unused compound, contaminated materials, and solutions, according to the established disposal plan.
- Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
- Wash hands thoroughly before leaving the laboratory.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
